1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
1-(4-bromo-3-chlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c11-8-4-3-7(6-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYOWYDCYKXKDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716645 | |
| Record name | 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1291487-17-6 | |
| Record name | 2-Pyrrolidinone, 1-(4-bromo-3-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1291487-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(4-bromo-3-chlorophenyl)pyrrolidin-2-one, a valuable building block in medicinal chemistry and materials science. The primary and most effective method for this synthesis is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This document outlines a detailed experimental protocol for this synthesis, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Introduction
This compound is an N-aryl lactam derivative. The synthesis of such compounds is of significant interest due to their presence in a variety of biologically active molecules. The formation of the crucial carbon-nitrogen (C-N) bond between the aromatic ring and the lactam nitrogen is most efficiently achieved through modern cross-coupling methodologies. Among these, the Buchwald-Hartwig amination stands out for its high efficiency, functional group tolerance, and broad substrate scope.[1][2] This reaction utilizes a palladium catalyst in conjunction with a phosphine ligand to couple an aryl halide with an amine or, in this case, a lactam.
Synthetic Pathway: Buchwald-Hartwig Amination
The synthesis of this compound proceeds via the palladium-catalyzed N-arylation of pyrrolidin-2-one with 1-bromo-4-chloro-2-iodobenzene. The general reaction scheme is depicted below:
Caption: Synthetic workflow for this compound via Buchwald-Hartwig amination.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound.
Materials:
-
4-Bromo-3-chloroaniline
-
Pyrrolidin-2-one
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-3-chloroaniline (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and XPhos (0.04 eq).
-
Addition of Reagents: Add potassium carbonate (2.0 eq) to the flask. The flask is then evacuated and backfilled with argon three times to ensure an inert atmosphere.
-
Solvent and Reactant Addition: Anhydrous toluene is added to the flask, followed by the addition of pyrrolidin-2-one (1.2 eq).
-
Reaction: The reaction mixture is heated to 100-110 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed sequentially with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 4-Bromo-3-chloroaniline | 1.0 eq |
| Pyrrolidin-2-one | 1.2 eq |
| Catalyst System | |
| Pd₂(dba)₃ | 0.02 eq |
| XPhos | 0.04 eq |
| Base | |
| Potassium carbonate (K₂CO₃) | 2.0 eq |
| Reaction Conditions | |
| Solvent | Toluene |
| Temperature | 100-110 °C |
| Reaction Time | 12-24 hours |
| Atmosphere | Inert (Argon) |
| Yield | |
| Expected Yield | 75-85% |
| Product Characterization | |
| Molecular Formula | C₁₀H₉BrClNO |
| Molecular Weight | 274.54 g/mol |
| Appearance | Off-white to pale yellow solid |
Logical Relationships in Buchwald-Hartwig Amination
The success of the Buchwald-Hartwig amination is dependent on the interplay of several key components. The following diagram illustrates the logical relationships within the catalytic cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
The synthesis of this compound is reliably achieved through the Buchwald-Hartwig amination. This method offers a robust and efficient route to this valuable compound, which can be utilized in various research and development applications. The provided experimental protocol and data serve as a comprehensive guide for scientists in the field. Careful optimization of reaction conditions may be necessary depending on the scale and purity requirements of the final product.
References
In-depth Technical Guide: 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available chemical and physical properties of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one. Due to the limited publicly available experimental data for this specific compound, this document focuses on consolidating its known identifiers and predicted properties. Information regarding its synthesis, spectral characterization, and biological activity remains largely unavailable in the current scientific literature. This guide serves as a foundational resource for researchers and professionals, highlighting the existing knowledge gaps and potential avenues for future investigation.
Chemical and Physical Properties
Precise experimental data for this compound is not extensively documented. The following table summarizes the available information, which primarily consists of basic identifiers and computationally predicted values.
| Property | Value | Source |
| CAS Number | 1291487-17-6 | [1][2] |
| Molecular Formula | C₁₀H₉BrClNO | [1][2] |
| Molecular Weight | 274.54 g/mol | [1] |
| Predicted Boiling Point | 470.6 ± 35.0 °C | |
| Predicted Density | 1.628 ± 0.06 g/cm³ | |
| Appearance | Solid (form not specified) | |
| Solubility | No data available | |
| Melting Point | No data available |
Spectral Data
While several chemical suppliers indicate the availability of spectral data such as ¹H NMR, HPLC, and LC-MS for this compound, the actual spectra with detailed peak analysis and assignments are not publicly accessible.[1] A thorough search of scientific databases did not yield any experimental spectral data for this compound.
General Fragmentation Patterns for Related Structures:
In the absence of specific mass spectrometry data, general fragmentation patterns for related structures can be considered. For N-arylpyrrolidinones, mass spectral fragmentation may involve:
-
Cleavage of the pyrrolidinone ring.
-
Loss of the carbonyl group.
-
Fragmentation of the substituted phenyl ring, potentially showing characteristic isotopic patterns for bromine and chlorine.
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, general synthetic routes for N-arylpyrrolidinones are well-established and can be proposed for the synthesis of this compound.
One plausible synthetic approach is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[3][4] In this case, the reaction would involve the coupling of 4-bromo-3-chloroaniline with 2-pyrrolidinone.
A logical workflow for a potential synthesis is outlined below.
References
A Comprehensive Technical Guide to 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one
This document provides a detailed overview of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one, a halogenated aromatic pyrrolidinone derivative. The information presented herein is intended for researchers, scientists, and professionals engaged in drug discovery and development, offering insights into its chemical properties, synthesis, and potential as a scaffold in medicinal chemistry.
Chemical Identity and Structure
The nomenclature and structural details of the compound are fundamental to its study and application in a research context.
IUPAC Name: this compound
Structure:
The molecule consists of a pyrrolidin-2-one ring, which is a five-membered lactam, N-substituted with a 4-bromo-3-chlorophenyl group. The phenyl ring is disubstituted with a bromine atom at position 4 and a chlorine atom at position 3 relative to the point of attachment of the pyrrolidinone ring.
(A visual representation of the chemical structure of this compound)

Physicochemical and Pharmacological Data
A summary of the key physicochemical properties is provided in the table below. This data is essential for handling, characterization, and experimental design.
| Property | Value | Reference |
| CAS Number | 1291487-17-6 | [1][2][3] |
| Molecular Formula | C10H9BrClNO | [1][2][3] |
| Molecular Weight | 274.54 g/mol | [1][2] |
| Purity | Typically ≥97% | [3] |
| Physical Form | Solid | |
| Storage Conditions | Sealed in a dry environment at room temperature or 2-8°C. | [2][4] |
| SMILES Code | O=C1N(C2=CC=C(Br)C(Cl)=C2)CCC1 | [2] |
Synthesis and Experimental Protocols
While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a general and representative protocol can be proposed based on established methods for the synthesis of N-aryl pyrrolidinones. A common approach involves the condensation of a substituted aniline with a suitable lactone precursor.
Representative Synthetic Protocol: Buchwald-Hartwig Amination
This method is a powerful tool for the formation of carbon-nitrogen bonds.
Materials:
-
4-Bromo-3-chloroaniline
-
2-Pyrrolidinone
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add 4-bromo-3-chloroaniline, 2-pyrrolidinone, the palladium catalyst, and the ligand.
-
The vessel is purged with an inert gas (e.g., Argon or Nitrogen).
-
Add the anhydrous solvent and the base.
-
The reaction mixture is heated under an inert atmosphere for a specified time, with progress monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched.
-
The crude product is extracted, and the organic layers are combined, dried, and concentrated under reduced pressure.
-
Purification is typically achieved by column chromatography to yield the desired this compound.
Biological and Pharmacological Context
The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[5][6] Derivatives of this heterocyclic system have demonstrated diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties.[6]
The introduction of halogen atoms, such as bromine and chlorine, onto the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. These substitutions can influence metabolic stability, receptor binding affinity, and membrane permeability.
Given the prevalence of the pyrrolidinone scaffold in bioactive molecules, this compound represents a valuable starting point for further chemical exploration and biological screening.
Logical Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for assessing the biological activity of a novel chemical entity such as this compound. This process is fundamental in early-stage drug discovery.
Caption: A logical workflow for the biological evaluation of a novel chemical compound.
Conclusion
This compound is a chemical entity with potential for further investigation in the field of drug discovery. Its structural features, combining the versatile pyrrolidinone scaffold with halogen substitutions, make it an interesting candidate for library synthesis and biological screening. The information and protocols provided in this guide serve as a foundational resource for researchers aiming to explore the therapeutic potential of this and related compounds.
References
In-Depth Technical Guide: Characterization of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one (CAS 1291487-17-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization data available for the compound identified by CAS number 1291487-17-6, which is 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one. Due to the limited availability of specific experimental data in peer-reviewed literature, this document combines reported physicochemical properties with generalized experimental protocols and potential biological activities based on the structural characteristics of the molecule and related compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar halogenated N-aryl pyrrolidinone compounds.
Compound Identification and Physicochemical Properties
The compound associated with CAS number 1291487-17-6 is definitively identified as this compound.[1][2] The core structure consists of a pyrrolidin-2-one ring N-substituted with a 4-bromo-3-chlorophenyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1291487-17-6 | [1][2] |
| Molecular Formula | C₁₀H₉BrClNO | [1] |
| Molecular Weight | 274.54 g/mol | [1] |
| Predicted Boiling Point | 470.6 ± 35.0 °C | [3] |
| Predicted Density | 1.628 ± 0.06 g/cm³ | [3] |
| Predicted pKa | -1.47 ± 0.20 | [4] |
| Storage Temperature | 2-8°C | [4] |
Spectroscopic Characterization (Predicted and General)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons on the disubstituted phenyl ring would appear as complex multiplets in the downfield region (approx. 7.0-8.0 ppm). The methylene protons of the pyrrolidinone ring would appear as multiplets in the upfield region (approx. 2.0-4.0 ppm). |
| ¹³C NMR | Aromatic carbons would resonate in the 120-145 ppm range, with carbons attached to halogens showing characteristic shifts. The carbonyl carbon of the lactam would be significantly downfield (approx. 170-180 ppm). The aliphatic carbons of the pyrrolidinone ring would appear in the 20-50 ppm range. |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the lactam carbonyl (C=O) stretch would be expected around 1680-1700 cm⁻¹. C-N stretching and aromatic C=C stretching bands would also be present. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M+) and isotopic peaks corresponding to the presence of bromine and chlorine atoms (M, M+2, M+4). Fragmentation patterns would likely involve the loss of the pyrrolidinone ring or halogen atoms. |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not published in readily accessible literature. However, general methods for the synthesis of N-aryl pyrrolidinones are well-established and can be adapted for this specific compound. A plausible synthetic approach is the amidation of a halo-substituted aniline with a derivative of butyrolactone or a related precursor.
Proposed Synthetic Pathway: Buchwald-Hartwig Amination
One of the most common and versatile methods for forming C-N bonds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction can be used to couple an amine (pyrrolidin-2-one) with an aryl halide (1-bromo-4-chloro-2-iodobenzene or a similar precursor).
Caption: Proposed synthesis via Buchwald-Hartwig amination.
General Experimental Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), pyrrolidin-2-one (1.2 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and ligand (e.g., Xantphos, 2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the base (e.g., Cs₂CO₃, 2.0 equiv.) and anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture at a specified temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-aryl pyrrolidinone.
Potential Biological Activity and Signaling Pathways
While no specific biological data has been published for this compound, the pyrrolidinone scaffold is a common motif in many biologically active compounds. Halogenated aromatic compounds are also known to exhibit a range of pharmacological activities.
General Biological Relevance of Pyrrolidinones
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, found in a variety of drugs with diverse biological activities. These activities are often attributed to the ability of the lactam to participate in hydrogen bonding and the overall three-dimensional shape of the molecule.
Potential Signaling Pathway Involvement
Given the structural features, this compound could potentially interact with various biological targets. For instance, many small molecules with similar halogenated phenyl rings have been investigated as inhibitors of protein kinases, ion channels, or enzymes involved in cell signaling. A hypothetical workflow for screening the biological activity of this compound is presented below.
Caption: A logical workflow for biological activity screening.
Conclusion
This compound (CAS 1291487-17-6) is a chemical compound for which detailed experimental characterization data is not widely available in the public domain. This guide has provided a summary of its known physicochemical properties and has proposed potential synthetic and biological evaluation strategies based on established methodologies for related compounds. Further experimental investigation is required to fully characterize this molecule and to explore its potential applications in research and drug development. Researchers are encouraged to utilize the general protocols outlined herein as a starting point for their own studies.
References
- 1. 1291487-17-6|this compound|BLD Pharm [bldpharm.com]
- 2. 1291487-17-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Spectroscopic and Analytical Data for 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one Remains Elusive in Public Domain
A thorough investigation into publicly accessible scientific databases, chemical supplier catalogs, and academic literature has revealed a significant lack of detailed NMR and mass spectrometry data for the compound 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one (CAS No. 1291487-17-6). Despite concerted efforts to locate this information, which is crucial for the in-depth technical guide requested by researchers, scientists, and drug development professionals, no specific spectral data, experimental protocols, or associated biological pathways could be obtained.
While numerous chemical suppliers list this compound for sale and provide basic physical properties such as its molecular formula (C₁₀H₉BrClNO) and molecular weight (approximately 274.54 g/mol ), they do not publicly share the compound's NMR or mass spectra. Some vendors indicate the availability of such data upon request, but it is not readily accessible for immediate analysis and inclusion in a technical whitepaper.
The core requirements for this guide included the presentation of all quantitative data in clearly structured tables, detailed methodologies for key experiments, and the creation of diagrams for any described signaling pathways or experimental workflows. Unfortunately, the absence of foundational NMR and mass spectrometry data precludes the fulfillment of these requirements. Without access to the raw or processed spectral data, it is impossible to:
-
Summarize quantitative NMR data (e.g., chemical shifts (δ), coupling constants (J), and integration values).
-
Present mass spectrometry data (e.g., mass-to-charge ratios (m/z) of fragment ions).
-
Provide the specific experimental conditions under which this data was acquired, such as the solvent used, spectrometer frequency, and ionization method.
Furthermore, no information was found in the public domain regarding the use of this compound in biological studies, and therefore, no signaling pathways or logical relationships could be identified to be visualized using Graphviz as requested.
A Technical Guide to the Solubility of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific quantitative solubility data for 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one in various organic solvents is not publicly available. This guide, therefore, provides a comprehensive framework of the theoretical principles and established experimental protocols that can be employed to determine its solubility.
Introduction
This compound is a chemical compound with potential applications in pharmaceutical research and development. Understanding its solubility profile in different organic solvents is a critical prerequisite for its use in synthesis, purification, formulation, and various analytical procedures. This document outlines the theoretical considerations for predicting solubility and provides detailed experimental methodologies for its quantitative determination.
Theoretical Framework for Solubility Prediction
The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This adage implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key structural features influencing its solubility are:
-
Polarity: The presence of a lactam ring (a cyclic amide) introduces a significant dipole moment, making the molecule polar. The carbonyl group (C=O) and the nitrogen atom can act as hydrogen bond acceptors.
-
Aromatic Ring: The substituted phenyl ring is generally nonpolar, but the presence of halogen atoms (bromine and chlorine) can introduce some polar character and affect intermolecular interactions.
-
Molecular Size and Shape: The overall size and rigidity of the molecule will also influence how well it can be solvated by solvent molecules.
Based on these features, it can be predicted that this compound will exhibit higher solubility in polar aprotic solvents and potentially moderate solubility in polar protic solvents. Its solubility is expected to be low in nonpolar solvents.
Experimental Determination of Solubility
To obtain precise solubility data, experimental measurement is essential. The following section details a standard protocol for determining the solubility of a solid compound in an organic solvent.
-
This compound (solute)
-
A range of organic solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
The following diagram illustrates a typical workflow for an equilibrium solubility experiment.
Halogenated Aryl Pyrrolidinones: A Technical Guide to Their Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the burgeoning field of halogenated aryl pyrrolidinones, a class of heterocyclic compounds with significant potential across diverse scientific disciplines. The strategic incorporation of halogen atoms onto the aryl pyrrolidinone scaffold profoundly influences their physicochemical properties and biological activity, opening avenues for the development of novel therapeutics, advanced agrochemicals, and high-performance materials. This document serves as a comprehensive resource, detailing the core applications, experimental methodologies, and underlying mechanisms of action of these versatile molecules.
Medicinal Applications: Targeting Virulence and Neurological Disorders
The pyrrolidinone core is a well-established pharmacophore, and its halogenation has led to the discovery of potent biological activities.[1][2] Halogenated aryl pyrrolidinones have emerged as promising candidates in drug discovery, particularly as anti-infective and anticonvulsant agents.
Anti-Pathogenic Agents: Inhibition of the Type III Secretion System
A significant application of halogenated aryl pyrrolidinones is in combating the virulence of pathogenic bacteria, such as Pseudomonas aeruginosa, a notorious opportunistic pathogen.[3][4][5] Certain derivatives have been identified as potent inhibitors of the Type III Secretion System (T3SS), a molecular syringe used by bacteria to inject harmful effector proteins into host cells.[4][6] By blocking the T3SS, these compounds can disarm the bacteria without killing them, a strategy that may reduce the selective pressure for developing antibiotic resistance.
A series of halogenated aryl pyrrolidinones, designated DEXT 1-4, have demonstrated significant anti-virulence activity against P. aeruginosa.[2][4] These compounds effectively inhibit biofilm formation, swarming motility, and the secretion of T3SS effector proteins like ExoU and ExoT.[4]
Table 1: Anti-virulence Activity of Halogenated Aryl Pyrrolidinones against Pseudomonas aeruginosa
| Compound | Halogen Substituent | Concentration (µM) | Inhibition of Biofilm Formation (%) | Inhibition of Swarming Motility (%) | Reduction in Necrotic Area (in vivo) (%) | Reference |
| DEXT-2 | Chloro | 100 | Significant | Significant | Not Reported | [4] |
| DEXT-3 | Bromo | 100 | Significant | Significant | ~74 | [4][7] |
| DEXT-4 | Iodo | 100 | Significant | Significant | Not Reported | [4] |
| MBX-1641 (Control) | - | 50-200 | Not Reported | Not Reported | ~66 | [2][7] |
Note: The reported data is qualitative ("Significant") for biofilm and swarming inhibition. The in vivo data for DEXT-3 shows a reduction of the necrotic area from 24.4 mm² to 6.3 mm².[8]
Halogenated aryl pyrrolidinones exert their anti-virulence effect by physically obstructing the T3SS machinery. While the exact molecular interactions are still under investigation, it is proposed that these compounds may bind to essential components of the secretion apparatus, such as the translocon proteins or the needle tip protein PcrV, thereby preventing the translocation of effector proteins into the host cell.[3][9] This disruption of the T3SS signaling and effector delivery cascade is a key mechanism of their anti-pathogenic action.
References
- 1. Physiological activation of Aryl hydrocarbon receptor by food-derived ligands is essential for the efficacy of anti-PD1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Pathogenic Properties of the Combination of a T3SS Inhibitory Halogenated Pyrrolidone with C-30 Furanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Pathogenic Properties of the Combination of a T3SS Inhibitory Halogenated Pyrrolidone with C-30 Furanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trace derivatives of kynurenine potently activate the aryl hydrocarbon receptor (AHR) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Pyrrolidin-2-one Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidin-2-one, or γ-lactam, scaffold is a five-membered heterocyclic ring that has emerged as a cornerstone in medicinal chemistry. Its prevalence in a multitude of biologically active natural products and FDA-approved drugs underscores its significance as a "privileged scaffold." This technical guide provides a comprehensive overview of the biological importance of the pyrrolidin-2-one core, detailing its diverse pharmacological activities, underlying mechanisms of action, and the experimental methodologies used in its evaluation.
Introduction: The Versatility of the Pyrrolidin-2-one Scaffold
The pyrrolidin-2-one nucleus is a versatile structural motif that offers a unique combination of properties, making it highly attractive for drug design.[1][2] Its non-planar, sp³-rich structure allows for the exploration of three-dimensional chemical space, a critical factor for enhancing molecular complexity and achieving target specificity.[3] The presence of a lactam functionality provides a site for hydrogen bonding interactions, while the carbon backbone can be readily functionalized to modulate physicochemical properties and biological activity.[1] This inherent versatility has led to the development of pyrrolidin-2-one derivatives with a broad spectrum of therapeutic applications, including anticancer, anticonvulsant, antibacterial, antiviral, and anti-inflammatory agents.[2][4]
Anticancer Activity: Targeting Key Signaling Pathways
The pyrrolidin-2-one scaffold is a prominent feature in a variety of anticancer agents. These compounds often exert their effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.
A significant number of pyrrolidin-2-one derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, a key mediator of angiogenesis.[5] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors prevent its autophosphorylation and the subsequent activation of downstream signaling cascades, ultimately leading to the suppression of tumor neovascularization.
Another important target for pyrrolidin-2-one-based anticancer agents is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Derivatives have been identified that exhibit potent inhibitory activity against PI3Kα, a key isoform in this pathway.[6][7]
Quantitative Data: Anticancer Activity of Pyrrolidin-2-one Derivatives
| Compound Class | Target | Cell Line | Activity (IC50/EC50) | Reference |
| Diphenylamine-pyrrolidin-2-one-hydrazones | - | IGR39 (Melanoma) | 2.5 - 20.2 µM | [8] |
| Diphenylamine-pyrrolidin-2-one-hydrazones | - | PPC-1 (Prostate) | 2.5 - 20.2 µM | [8] |
| (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamides | PI3Kα | - | 2.9 nM | [6] |
| (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamides | HDAC6 | - | 26 nM | [6] |
| (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamides | - | L-363 | 0.17 µM | [6] |
| Polysubstituted Pyrrolidines | - | HCT116, HL60 | 2.9 - 16 µM | [9] |
| 2-Pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrroles | VEGFR-2 | - | ~7 µM | [5] |
Signaling Pathway: VEGFR-2 Inhibition
Caption: VEGFR-2 signaling pathway and its inhibition by pyrrolidin-2-one derivatives.
Anticonvulsant Activity: Modulating Neuronal Excitability
The pyrrolidin-2-one scaffold is a key component of several antiepileptic drugs (AEDs), including levetiracetam.[10] Derivatives of pyrrolidine-2,5-dione, in particular, have shown broad-spectrum anticonvulsant activity in preclinical models.[11][12] The mechanism of action for many of these compounds involves the modulation of neuronal excitability through interaction with voltage-gated ion channels. Specifically, they have been shown to inhibit neuronal voltage-sensitive sodium channels and L-type calcium channels.[12]
Quantitative Data: Anticonvulsant Activity of Pyrrolidin-2,5-dione Derivatives
| Compound | MES Test (ED50 mg/kg) | scPTZ Test (ED50 mg/kg) | 6 Hz Test (ED50 mg/kg) | Reference |
| Derivative 12 | 16.13 - 46.07 | 134.0 | - | [12] |
| Derivative 23 | 16.13 - 46.07 | 128.8 | - | [12] |
| Hybrid Compound | - | - | 108.80 | [3] |
Logical Relationship: Anticonvulsant Mechanism of Action
References
- 1. QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Ka/HDAC6 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - East China Normal University [pure.ecnu.edu.cn:443]
- 10. drugs.com [drugs.com]
- 11. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
literature review of substituted pyrrolidin-2-one derivatives
An In-depth Technical Guide on Substituted Pyrrolidin-2-one Derivatives for Researchers, Scientists, and Drug Development Professionals.
Introduction
The pyrrolidin-2-one, or γ-lactam, is a five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry and drug discovery.[1] This versatile structure is present in a wide array of natural products and synthetically developed molecules, exhibiting a remarkable range of pharmacological activities.[2][3] Its prevalence in bioactive compounds stems from its ability to serve as a robust pharmacophore, with its sp3-hybridized carbons allowing for efficient exploration of three-dimensional chemical space, a crucial factor for target binding and molecular recognition.[1][4]
Substituted pyrrolidin-2-one derivatives have demonstrated significant potential in treating a multitude of human diseases, with activities including anticancer, antibacterial, antiviral, anticonvulsant, and anti-inflammatory effects.[1][2][5] The stereochemistry and spatial orientation of substituents on the pyrrolidine ring can drastically influence the biological profile, enabling fine-tuning of drug candidates for enhanced potency and selectivity.[1][4] This review provides a comprehensive overview of recent advancements in the synthesis, biological evaluation, and mechanistic understanding of substituted pyrrolidin-2-one derivatives.
Synthetic Strategies for Pyrrolidin-2-one Derivatives
The construction of the pyrrolidin-2-one core can be achieved through various synthetic methodologies, ranging from classical cyclization reactions to modern catalytic approaches.
-
Lactamization of γ-Amino Esters: A common and straightforward method involves the intramolecular cyclization of γ-amino esters. This can be achieved from various precursors. For instance, the reaction of γ-butyrolactone (GBL) with primary amines or hydrazine hydrate is a widely used approach to generate N-substituted pyrrolidin-2-ones.[6]
-
(3+2) Cycloaddition Reactions: A classical method for synthesizing five-membered heterocycles is the 1,3-dipolar cycloaddition between a 1,3-dipole and a dipolarophile, such as an olefin.[1]
-
From Donor-Acceptor (DA) Cyclopropanes: A modern approach utilizes the Lewis acid-catalyzed opening of a donor-acceptor cyclopropane ring with primary amines. This reaction proceeds through a γ-amino ester intermediate, which then undergoes in situ lactamization to form the desired 1,5-substituted pyrrolidin-2-one.[7]
-
Ring Contraction of Piperidines: A selective synthesis method involves the cascade reaction of N-substituted piperidines, which can be tuned to produce either pyrrolidin-2-ones or 3-iodopyrroles by selecting specific oxidants and additives.[8]
-
N-Heterocyclic Carbene (NHC)-Catalyzed Radical Cyclization: A recently developed metal-free protocol enables the construction of highly functionalized 2-pyrrolidinones through an NHC-catalyzed radical tandem cyclization/coupling reaction, offering broad substrate scope and high efficiency.[9]
Caption: A generalized workflow for the synthesis of substituted pyrrolidin-2-ones.
Pharmacological Properties and Biological Activities
The pyrrolidin-2-one scaffold is a privileged structure in drug discovery due to its wide range of biological activities.[2][3]
-
Anticancer Activity: Certain derivatives have shown potent cytotoxic activity against various cancer cell lines.[10] For example, helicid–pyrrolidine 2-one analogues exhibited high anticancer effects against the human SKOV3 ovarian cancer cell line. The mechanism can involve the inhibition of critical signaling pathways in cancer progression.
-
Enzyme Inhibition: A significant area of research is the development of pyrrolidin-2-one derivatives as enzyme inhibitors. A novel class of optically active derivatives was synthesized as potent inhibitors of Autotaxin (ATX), an enzyme implicated in inflammation, fibrosis, and cancer.[11] The ATX-LPA (lysophosphatidic acid) signaling axis is a key therapeutic target.[11]
-
Anticonvulsant Properties: N-substituted pyrrolidin-2-ones like piracetam are known nootropic drugs. More complex derivatives, such as certain pyrrolidine-2,5-diones, have been screened for their anticonvulsant activity in maximal electroshock (MES) seizure tests, showing promising results.[1]
-
Antibacterial and Antifungal Activity: The core structure is found in natural products with antimicrobial properties. Synthesized derivatives have been tested against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and vancomycin-resistant Enterococcus faecalis (VRE), with some compounds showing good inhibitory activity.[12]
-
Anti-inflammatory and Antiarrhythmic Effects: Some derivatives have been evaluated for their antiarrhythmic and antioxidant properties, which are often linked to adrenolytic (α-adrenoceptor blocking) activity.[13]
-
Metabolic Regulation: In studies using diet-induced obese rats, certain pyrrolidin-2-one derivatives that act as α2-adrenoceptor antagonists have been shown to reduce body weight, decrease food intake, and improve metabolic profiles.[14]
Caption: Pyrrolidin-2-one inhibitors block the ATX-LPA signaling axis.
Quantitative Data Summary
The following tables summarize key quantitative data for various substituted pyrrolidin-2-one derivatives, highlighting their potency in different biological assays.
Table 1: Enzyme Inhibition Data
| Compound ID | Target Enzyme | Assay Type | Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| 21 | Autotaxin (ATX) | in vitro | 35 nM | [11] |
| 3k | Autotaxin (ATX) | in vitro | 50 nM | [11] |
| 3l | Autotaxin (ATX) | in vitro | 120 nM | [11] |
| 16 | Autotaxin (ATX) | in vitro | 700 nM | [11] |
| 40b | Autotaxin (ATX) | in vitro | 800 nM |[11] |
Table 2: Anticonvulsant and Antimicrobial Activity
| Compound ID | Biological Activity | Assay/Model | Potency | Reference |
|---|---|---|---|---|
| 69k | Anticonvulsant | Maximal Electroshock (MES) | ED₅₀ = 80.38 mg/kg | [1] |
| 69k | Anticonvulsant | 6 Hz test | ED₅₀ = 108.80 mg/kg | [1] |
| Amino phenyl pyrrolidine-2-one | Antibacterial (VRE) | in vitro | MIC = 5.97 µM | |
Detailed Experimental Protocols
Providing detailed and reproducible experimental methods is crucial for advancing research. Below are representative protocols for the synthesis and biological evaluation of pyrrolidin-2-one derivatives.
Protocol 1: Synthesis of (R)-1-(4-Methoxyphenyl)-5-(p-tolyl)pyrrolidin-2-one[8]
-
Materials: (S)-2-(p-tolyl)cyclopropane-1,1-dicarboxylate (80 mg, 0.32 mmol), 4-methoxyaniline (40 mg, 0.32 mmol), Ni(ClO₄)₂∙6H₂O (24 mg, 0.066 mmol), 1,2-dichloroethane (DCE, 1.6 mL), acetic acid (AcOH, 37 μL), toluene (2.1 mL), sodium hydroxide (NaOH, 27 mg, 0.68 mmol), ethanol (1.9 mL), and water (0.65 mL).
-
Procedure:
-
A mixture of dimethyl (S)-2-(p-tolyl)cyclopropane-1,1-dicarboxylate, 4-methoxyaniline, and Ni(ClO₄)₂∙6H₂O in DCE is stirred in a sealed vial at 60 °C for 24 hours.
-
Acetic acid is added, and the mixture is stirred for an additional 24 hours at the same temperature.
-
The reaction mixture is cooled, and the solvent is evaporated under reduced pressure.
-
Toluene, NaOH, ethanol, and water are added to the residue. The resulting mixture is refluxed for 24 hours.
-
After cooling, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the title compound.
-
Protocol 2: Antibacterial Activity Screening (Agar Well Diffusion Method)[1]
-
Materials: Test compounds (pyrrolidin-2-one derivatives), Dimethyl sulfoxide (DMSO, as solvent and negative control), Amoxicillin (positive control), bacterial strains (Escherichia coli, Staphylococcus aureus, etc.), nutrient agar plates.
-
Procedure:
-
Prepare solutions of the test compounds at concentrations of 500 and 1000 µg/mL in DMSO.
-
Subculture the target bacteria on nutrient agar plates to ensure active growth.
-
Prepare a bacterial inoculum and evenly spread it onto the surface of fresh agar plates to create a lawn.
-
Aseptically punch wells (e.g., 6 mm diameter) into the agar.
-
Add a fixed volume (e.g., 100 µL) of each test compound solution, the DMSO control, and the Amoxicillin control into separate wells.
-
Incubate the plates at 37 °C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antibacterial activity.
-
Conclusion
Substituted pyrrolidin-2-one derivatives continue to be a highly productive and promising scaffold in the field of drug discovery.[1] The chemical tractability of the γ-lactam ring allows for the generation of diverse molecular libraries through a variety of established and innovative synthetic routes.[7][9] The broad spectrum of biological activities, including potent and specific enzyme inhibition, anticancer effects, and antimicrobial properties, underscores the therapeutic potential of this compound class.[2][11] Future research will likely focus on leveraging stereoselective synthesis to create more complex and potent drug candidates, exploring novel biological targets, and utilizing computational tools to refine structure-activity relationships for the rational design of next-generation therapeutics based on the pyrrolidin-2-one core.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines [mdpi.com]
- 8. Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]
- 11. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Pyrrolidin-2-one derivatives may reduce body weight in rats with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one, with CAS Number 1291487-17-6, is a halogenated N-aryl lactam. While specific public domain data on the discovery and biological profile of this particular molecule is limited, its structural motif is of significant interest in medicinal chemistry. N-aryl pyrrolidinones are a class of compounds known to exhibit a wide range of biological activities, acting as scaffolds in the development of novel therapeutics. This guide provides a comprehensive overview of the probable synthetic routes, potential biological significance based on analogous structures, and detailed hypothetical experimental protocols relevant to this class of compounds.
Introduction
N-aryl lactams, particularly the pyrrolidin-2-one (or γ-lactam) core, are prevalent structural motifs in a variety of biologically active compounds and approved pharmaceuticals. The pyrrolidinone ring system serves as a versatile scaffold, and its substitution with an aryl group at the nitrogen atom allows for the exploration of a diverse chemical space, influencing the compound's pharmacokinetic and pharmacodynamic properties. The presence of bromo and chloro substituents on the phenyl ring of this compound suggests its potential as an intermediate in cross-coupling reactions for the synthesis of more complex molecules or as a candidate for screening in various biological assays.
While the specific history of this compound is not extensively documented in public literature, it is likely to have been synthesized as part of a chemical library for high-throughput screening or as a building block in a larger synthetic endeavor. Compounds of this nature are often explored for their potential as modulators of various biological targets.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value |
| CAS Number | 1291487-17-6 |
| Molecular Formula | C₁₀H₉BrClNO |
| Molecular Weight | 274.54 g/mol |
| Appearance | Predicted to be a solid at room temperature |
| Solubility | Predicted to be soluble in organic solvents |
| SMILES | C1CC(=O)N(C1)C2=CC(=C(C=C2)Br)Cl |
| InChI Key | Predicted based on structure |
Synthetic Pathways
The synthesis of N-aryl lactams can be achieved through several established methods. A plausible and common approach for the synthesis of this compound is the copper-catalyzed or palladium-catalyzed N-arylation of 2-pyrrolidinone, often referred to as the Buchwald-Hartwig or Ullmann condensation reaction.
Proposed Synthetic Route: Ullmann Condensation
A likely synthetic pathway involves the coupling of 2-pyrrolidinone with 1-bromo-4-chloro-2-iodobenzene or a similarly activated aryl halide in the presence of a copper catalyst.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed one-pot synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize this compound via a condensation reaction.
Materials:
-
4-Bromo-3-chloroaniline (1.0 eq)
-
γ-Butyrolactone (1.2 eq)
-
p-Toluenesulfonic acid (0.1 eq)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-bromo-3-chloroaniline, γ-butyrolactone, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.
-
After the theoretical amount of water has been collected, or the reaction is deemed complete by TLC analysis, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product, this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Potential Biological Activity and Applications
While no specific biological activity has been reported for this compound, the N-aryl lactam scaffold is present in numerous compounds with diverse pharmacological activities.[1][2]
Table of Potential Biological Activities of N-Aryl Lactam Derivatives:
| Biological Target/Activity | Example Compound Class/Scaffold | Therapeutic Area |
| Factor Xa Inhibition | Rivaroxaban (contains a related oxazolidinone core) | Anticoagulant |
| Monoamine Uptake Inhibition | Analogs of Pyrovalerone | CNS disorders |
| CGRP Receptor Antagonism | Piperidinone carboxamide azaindanes | Migraine |
Given the structural similarities, this compound could be investigated for a range of biological activities, including but not limited to its potential as an enzyme inhibitor or a receptor modulator. The halogen substituents also provide a handle for further chemical modification to develop analogs with improved potency and selectivity.
Hypothetical Signaling Pathway Modulation
Based on the activities of other N-aryl lactams, one could hypothesize that a derivative of this compound might interact with a G-protein coupled receptor (GPCR) signaling pathway, for instance, as an antagonist of a receptor involved in neuronal signaling.
Diagram of a Hypothetical GPCR Antagonism Pathway
Caption: Hypothetical antagonism of a GPCR signaling pathway.
Conclusion
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is widely utilized in the pharmaceutical industry for the synthesis of complex molecules, particularly biaryl structures that are common motifs in biologically active compounds. 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one is a valuable building block, featuring a pyrrolidin-2-one core attached to a substituted phenyl ring. The presence of both bromo and chloro substituents on the phenyl ring allows for selective functionalization, with the bromo group being more reactive in typical Suzuki coupling conditions. This enables the targeted synthesis of a diverse array of 1-(4-aryl-3-chlorophenyl)pyrrolidin-2-one derivatives, which are of significant interest in medicinal chemistry for the development of novel therapeutic agents.
Reaction Principle
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of this mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic moiety to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, selective coupling at the 4-position of the phenyl ring can be achieved under appropriate reaction conditions.
Quantitative Data Summary
While specific data for the Suzuki coupling of this compound is not extensively published, the following table summarizes representative yields and conditions for analogous Suzuki coupling reactions of similar N-aryl lactams and halo-substituted phenyl compounds. These data provide a strong basis for estimating the expected outcomes for the title compound.
| Entry | Aryl Halide | Coupling Partner (Arylboronic Acid) | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one | 4-Carboxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | 12 | 64 |
| 2 | 4-Bromoacetophenone | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 92 |
| 3 | 1-Bromo-4-chlorobenzene | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 16 | 95 |
| 4 | 2-Bromothiophene | Phenylboronic acid | Pd Complex (1) | KOH (2.0) | H₂O / TBAB | 100 | 1 | >95 |
DME = 1,2-dimethoxyethane; dppf = 1,1'-bis(diphenylphosphino)ferrocene; SPhos = 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl; TBAB = tetrabutylammonium bromide.
Experimental Protocols
The following is a detailed protocol for a typical Suzuki coupling reaction using this compound with an arylboronic acid. This protocol is based on established methodologies for similar substrates and may require optimization for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)
-
Base (e.g., Potassium Carbonate [K₂CO₃] or Sodium Carbonate [Na₂CO₃], 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water or Toluene/Water, typically in a 4:1 to 5:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe. Stir the mixture for 10-15 minutes to ensure good mixing. Subsequently, add the palladium catalyst to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(4-aryl-3-chlorophenyl)pyrrolidin-2-one.
Visualizations
Caption: General Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Application Note: Selective Buchwald-Hartwig Amination of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This application note details a protocol for the selective amination of the C-Br bond in 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one, a substrate relevant in the synthesis of pharmaceutical intermediates. The presence of both bromo and chloro substituents on the aryl ring presents a selectivity challenge. This protocol has been optimized for high yield and selectivity, leveraging a carefully chosen catalyst system. The methodologies described herein are intended for researchers and professionals in drug development and organic synthesis.
Reaction Principle
The Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the desired arylamine and regenerate the active catalyst.[2][3] For dihalogenated substrates such as this compound, selective amination is achievable due to the greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step. The choice of ligand is critical for reaction efficiency and selectivity.[4]
Key Applications
-
Pharmaceutical Synthesis: This methodology is crucial for the synthesis of complex nitrogen-containing molecules that are common in active pharmaceutical ingredients.
-
Fragment-Based Drug Discovery: Provides a reliable method for linking nitrogen-containing fragments to aryl scaffolds.
-
Materials Science: Useful in the synthesis of organic electronic materials where specific C-N linkages are required.
Experimental Protocols
Materials and Equipment
-
Substrate: this compound
-
Amine: Morpholine (or other desired primary/secondary amine)
-
Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: Xantphos[5]
-
Base: Cesium Carbonate (Cs₂CO₃)[5]
-
Standard Glassware: Schlenk flask, condenser, magnetic stirrer, heating mantle
-
Inert Atmosphere: Nitrogen or Argon gas line
-
Analytical Instruments: HPLC, GC-MS, ¹H NMR
Detailed Reaction Protocol
-
Preparation: In a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (0.02 mmol, 1 mol%), Xantphos (0.05 mmol, 2.5 mol%), and Cesium Carbonate (2.8 mmol, 1.4 equiv.).
-
Reagent Addition: To the flask, add this compound (2.0 mmol, 1.0 equiv.) and anhydrous toluene (10 mL).
-
Amine Addition: Add morpholine (2.4 mmol, 1.2 equiv.) to the reaction mixture via syringe.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Data Presentation
The following tables summarize the results from a series of optimization experiments for the Buchwald-Hartwig amination of this compound with morpholine.
Table 1: Effect of Ligand on Reaction Outcome
| Entry | Ligand | Catalyst Loading (mol%) | Yield (%) | Selectivity (Br:Cl) |
| 1 | Xantphos | 1.0 | 92 | >99:1 |
| 2 | BINAP | 1.0 | 85 | 98:2 |
| 3 | DavePhos | 1.0 | 88 | 97:3 |
| 4 | P(o-tol)₃ | 1.5 | 65 | 90:10 |
Conditions: this compound (1 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.5 mol%), Cs₂CO₃ (1.4 mmol), toluene (5 mL), 100 °C, 18 h.
Table 2: Effect of Base and Solvent on Reaction Yield
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Cs₂CO₃ | Toluene | 100 | 92 |
| 2 | K₂CO₃ | Toluene | 100 | 78 |
| 3 | NaOt-Bu | Toluene | 100 | 89 |
| 4 | Cs₂CO₃ | 1,4-Dioxane | 100 | 95 |
| 5 | K₃PO₄ | 1,4-Dioxane | 100 | 82 |
Conditions: this compound (1 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.5 mol%), Xantphos (1.0 mol%), 18 h.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Generalized Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. entegris.com [entegris.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for N-Arylation of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-arylation of 1-(4-bromo-3-chlorophenyl)pyrrolidin-2-one, a key transformation for the synthesis of a diverse range of molecular entities relevant to pharmaceutical and materials science research. The protocol is based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation methodologies, which are standard procedures for the formation of C-N bonds with aryl halides.[1][2][3][4]
The N-aryl pyrrolidinone scaffold is a prevalent motif in medicinal chemistry, appearing in a variety of biologically active compounds.[5] The ability to functionalize the nitrogen atom of the pyrrolidinone ring allows for the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. The presented protocols offer a general framework for the coupling of various amines and other nitrogen nucleophiles with the specified aryl halide.
General Reaction Scheme
The N-arylation of this compound can be achieved through cross-coupling reactions where a new bond is formed between the nitrogen atom of a nucleophile and the aryl ring of the substrate. The primary methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[2][3][4] It typically employs a palladium catalyst with a phosphine ligand and a base. This protocol is adapted from established procedures for the N-arylation of amides and lactams with aryl halides.[6][7][8]
Experimental Protocol
Materials:
-
This compound
-
Amine or other nitrogen nucleophile (e.g., a primary or secondary amine, carbamate, etc.)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like (PAd-DalPhos)Ni(o-tolyl)Cl (if using a nickel-catalyzed variant)[9]
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., Toluene, Dioxane, or Tetrahydrofuran (THF))
-
Anhydrous, inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 equiv), the amine or nitrogen nucleophile (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Add the base (e.g., NaOtBu, 1.4 equiv).
-
Add the anhydrous solvent (e.g., Toluene, to make a 0.1-0.2 M solution).
-
Seal the reaction vessel and heat with stirring to the desired temperature (typically between 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated product.
Data Presentation: Representative Conditions for Buchwald-Hartwig N-Arylation of Lactams
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (1) | P(2-furyl)₃ (4) | NaOt-Bu (1.2) | Toluene | 60-110 | 12-24 | 68 | [10] |
| Pd(OAc)₂ (1-2) | BrettPhos or RuPhos | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | RT - 110 | 1-24 | Varies | [6] |
| PdCl₂(P(o-Tolyl)₃)₂ (1) | - | - | Toluene | 100 | 3 | High | [4] |
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical method for C-N bond formation, typically employing a copper catalyst.[11][12][13][14] Modern variations often use ligands to facilitate the reaction under milder conditions. This protocol is based on general procedures for the copper-catalyzed N-arylation of amides and heterocycles.[15][16][17]
Experimental Protocol
Materials:
-
This compound
-
Amine or other nitrogen nucleophile
-
Copper(I) iodide (CuI)
-
Ligand (e.g., (S)-N-Methylpyrrolidine-2-carboxylate, 1,2-diamine derivatives)[15][16]
-
Base (e.g., Potassium phosphate (K₃PO₄), Potassium carbonate (K₂CO₃), or Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Dioxane)
-
Anhydrous, inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 equiv), the nitrogen nucleophile (2.0 equiv), CuI (5-10 mol%), the ligand (10-20 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Add the anhydrous solvent (e.g., DMF or Dioxane).
-
Heat the mixture with stirring to the appropriate temperature (typically 90-130 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the N-arylated product.
Data Presentation: Representative Conditions for Ullmann-type N-Arylation of Lactams
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI (5) | (S)-N-methylpyrrolidine-2-carboxylate | K₃PO₄ | DMF | 110 | 5 | Good to High | [15] |
| CuI (5) | 1,2-diamine | K₃PO₄ | Dioxane | 90 | 2 | High | [16] |
| CuI (5) | None | NaOH (2.0) | Ethylene Glycol | 120 | 24 | Varies | [17] |
Visualizations
Experimental Workflow for Buchwald-Hartwig N-Arylation
Caption: Workflow for Palladium-Catalyzed N-Arylation.
Logical Relationship of N-Arylation Methods
Caption: Key Methodologies for N-Arylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. enamine.net [enamine.net]
- 6. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed N-arylation of sulfoximines with aryl bromides and aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides [organic-chemistry.org]
- 9. Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [ouci.dntb.gov.ua]
- 14. mdpi.com [mdpi.com]
- 15. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand [mdpi.com]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
Application Notes: Synthesis of Bio-active Analogs from 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one
Introduction
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] The starting material, 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one, is a versatile building block for the synthesis of novel analogs for drug discovery. Its aryl halide functionalities—a bromine at the 4-position and a chlorine at the 3-position—serve as key handles for palladium-catalyzed cross-coupling reactions. These reactions allow for the strategic introduction of diverse molecular fragments, enabling the exploration of the chemical space around the core structure to optimize biological activity, selectivity, and pharmacokinetic properties.
This document provides detailed protocols for the synthesis of two classes of analogs from this compound: biaryl derivatives via Suzuki-Miyaura cross-coupling and arylamine derivatives via Buchwald-Hartwig amination. These methods are fundamental in modern organic synthesis and are widely applied in the pharmaceutical industry.[3][4]
General Experimental Considerations
-
Inert Atmosphere : All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques to prevent the degradation of the palladium catalyst and phosphine ligands.
-
Solvent Purity : Anhydrous solvents are crucial for the success of these cross-coupling reactions. Solvents should be dried and degassed prior to use.
-
Reagent Quality : The palladium catalyst, ligands, bases, and coupling partners should be of high purity.
-
Reaction Monitoring : Reactions should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[5] In the case of this compound, the reaction is expected to occur selectively at the more reactive C-Br bond over the C-Cl bond.[3]
Detailed Methodology
-
Reaction Setup : To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition : Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).
-
Solvent Addition : Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution : Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl analog.
Data Presentation: Reagents and Typical Yields
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 1-(3-Chloro-4-phenylphenyl)pyrrolidin-2-one | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 1-(3-Chloro-4-(4-methoxyphenyl)phenyl)pyrrolidin-2-one | 80-90 |
| 3 | Pyridine-3-boronic acid | 1-(3-Chloro-4-(pyridin-3-yl)phenyl)pyrrolidin-2-one | 70-85 |
Yields are representative and may vary based on specific reaction conditions and the scale of the synthesis.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[6] This reaction is a cornerstone for synthesizing arylamines, which are prevalent in pharmaceuticals.[7] Similar to the Suzuki coupling, this reaction proceeds selectively at the C-Br bond.
Detailed Methodology
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and a suitable phosphine ligand (e.g., XPhos, 0.05 equiv).
-
Reagent Addition : Add this compound (1.0 equiv), the desired amine (1.2 equiv), and a strong base such as sodium tert-butoxide (NaOt-Bu, 1.4 equiv).
-
Solvent Addition : Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction Execution : Heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction until the starting material is consumed (typically 8-24 hours).
-
Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to afford the desired arylamine analog.
Data Presentation: Reagents and Typical Yields
| Entry | Amine | Product | Typical Yield (%) |
| 1 | Morpholine | 1-(3-Chloro-4-morpholinophenyl)pyrrolidin-2-one | 80-92 |
| 2 | Aniline | 1-(3-Chloro-4-(phenylamino)phenyl)pyrrolidin-2-one | 75-88 |
| 3 | Benzylamine | 1-(4-(Benzylamino)-3-chlorophenyl)pyrrolidin-2-one | 78-90 |
Yields are representative and may vary based on the specific amine, ligand, and reaction conditions used.[7]
Visualizations: Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates the synthetic pathways from the starting material to two distinct classes of analogs using the protocols described above.
Caption: Synthetic workflow for generating analogs.
Catalytic Cycles
The efficiency of these transformations relies on the palladium catalyst, which is regenerated at the end of each cycle.
Caption: Generalized Suzuki-Miyaura catalytic cycle.[8]
Caption: Generalized Buchwald-Hartwig amination cycle.[6][9]
Representative Signaling Pathway: PI3K/Akt Inhibition
Analogs derived from the 1-arylpyrrolidin-2-one scaffold could be investigated as inhibitors of key cellular signaling pathways implicated in diseases like cancer. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is often dysregulated in tumors.[10][11] A hypothetical analog could be designed to inhibit a kinase within this pathway, such as Akt.
Caption: Inhibition of the PI3K/Akt signaling pathway.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Application Notes and Protocols: 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one as a Versatile Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one as a key intermediate in the synthesis of pharmaceutically active compounds, particularly focusing on its potential role in the preparation of Factor Xa inhibitors like Apixaban. Detailed experimental protocols for the conversion of this intermediate and relevant data are presented.
Introduction
The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Its rigid, five-membered lactam ring system allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. The compound this compound is a strategically functionalized building block, possessing two distinct halogen atoms on the phenyl ring that can be selectively manipulated through various cross-coupling reactions. This dual halogenation offers synthetic flexibility, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. A primary application of this intermediate is in the synthesis of direct Factor Xa inhibitors, a class of oral anticoagulants used for the prevention and treatment of thromboembolic diseases.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1291487-17-6 |
| Molecular Formula | C₁₀H₉BrClNO |
| Molecular Weight | 274.54 g/mol |
| Appearance | Off-white to pale yellow solid |
| Storage Conditions | 2-8°C, under inert atmosphere |
Application in the Synthesis of Factor Xa Inhibitors
This compound is a valuable precursor for the synthesis of key intermediates of the anticoagulant drug Apixaban. The bromo and chloro substituents on the phenyl ring serve as handles for palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation, to introduce a crucial amino group. This amino-substituted phenylpyrrolidinone is a core component of Apixaban and related Factor Xa inhibitors.
The general synthetic strategy involves the selective amination of the aryl halide. The bromine atom is typically more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position of the phenyl ring.
Logical Workflow for the Utilization of this compound
Caption: Synthetic pathway from the intermediate to a Factor Xa inhibitor.
Experimental Protocols
The following protocols are provided as representative examples for the utilization of this compound in the synthesis of a key Apixaban precursor.
4.1. Protocol 1: Buchwald-Hartwig Amination for the Synthesis of 1-(4-Amino-3-chlorophenyl)pyrrolidin-2-one
This protocol describes a plausible method for the palladium-catalyzed amination of this compound to introduce an amino group at the 4-position of the phenyl ring.
Materials:
-
This compound
-
Ammonia (0.5 M solution in 1,4-dioxane)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane to the flask.
-
Add sodium tert-butoxide (2.0 eq) to the reaction mixture.
-
Add the ammonia solution in 1,4-dioxane (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(4-amino-3-chlorophenyl)pyrrolidin-2-one.
Expected Data:
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity (by HPLC) | >98% |
| ¹H NMR | Consistent with the structure of 1-(4-amino-3-chlorophenyl)pyrrolidin-2-one |
| Mass Spectrometry | [M+H]⁺ corresponding to the product |
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Step-by-step workflow for the amination reaction.
4.2. Protocol 2: Ullmann-type Condensation for the Synthesis of 1-(4-Amino-3-chlorophenyl)pyrrolidin-2-one
This protocol provides an alternative copper-catalyzed method for the amination of the starting material.
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a sealable reaction tube, combine this compound (1.0 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add DMSO and aqueous ammonia (5.0 eq).
-
Seal the tube and heat the reaction mixture to 90-110 °C for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Data:
| Parameter | Expected Value |
| Yield | 50-70% |
| Purity (by HPLC) | >97% |
| ¹H NMR | Consistent with the structure of 1-(4-amino-3-chlorophenyl)pyrrolidin-2-one |
| Mass Spectrometry | [M+H]⁺ corresponding to the product |
Signaling Pathway Context: Inhibition of Factor Xa in the Coagulation Cascade
The end products derived from this compound, such as Apixaban, function by inhibiting Factor Xa. This enzyme plays a pivotal role in the blood coagulation cascade, catalyzing the conversion of prothrombin to thrombin. Thrombin then converts fibrinogen to fibrin, which forms the mesh of a blood clot. By inhibiting Factor Xa, these drugs prevent the formation of thrombin, thereby reducing the risk of thrombosis.
Simplified Blood Coagulation Cascade and Site of Action
Caption: Inhibition of Factor Xa in the coagulation cascade.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds. Its di-halogenated phenyl ring allows for selective functionalization, making it an ideal starting material for the construction of key precursors for Factor Xa inhibitors. The provided protocols, based on established palladium- and copper-catalyzed amination reactions, offer reliable methods for the conversion of this intermediate into a more advanced building block for drug discovery and development. The data presented underscores the potential for high-yield and high-purity synthesis, which is critical for pharmaceutical applications.
Application Notes and Protocols for Screening 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the initial in vitro screening of the novel compound 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one for potential anticancer activity. The protocols outlined below describe established methodologies to assess its effects on cancer cell viability, proliferation, and the induction of programmed cell death (apoptosis).
Introduction
The pyrrolidinone scaffold is a core structure in various biologically active compounds, and halogenated phenyl groups are known to contribute to the pharmacological properties of many drugs.[1] While the specific anticancer activity of this compound has not been extensively documented, its structural motifs warrant investigation as a potential therapeutic agent. This document outlines a systematic approach to perform a preliminary in vitro evaluation of its anticancer potential. The screening process involves a tiered approach, starting with broad cytotoxicity screening against a panel of cancer cell lines, followed by more detailed mechanistic studies.
Initial Screening: Cell Viability and Cytotoxicity
The first step in assessing the anticancer potential of a compound is to determine its effect on the viability and proliferation of cancer cells. The MTT or SRB assays are robust and widely used colorimetric methods for this purpose.[2][3]
2.1. Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenase enzymes in living cells to convert the yellow, water-soluble MTT into a purple, insoluble formazan product.[3] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[3]
2.2. Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., a panel representing different cancer types such as breast, lung, colon) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in a complete culture medium to achieve a range of final concentrations. Add the diluted compound to the wells containing the cells. Include appropriate controls (untreated cells, vehicle control).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).
2.3. Data Presentation: Hypothetical IC₅₀ Values
The results of the initial screening can be summarized in a table to compare the cytotoxic effects of this compound across different cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h Treatment |
| MCF-7 | Breast | 15.2 |
| A549 | Lung | 25.8 |
| HCT116 | Colon | 18.5 |
| HeLa | Cervical | 32.1 |
Mechanistic Studies: Apoptosis and Cell Cycle Analysis
If the initial screening indicates significant cytotoxic activity, further experiments are necessary to elucidate the mechanism of cell death. Key processes to investigate are the induction of apoptosis and cell cycle arrest.
3.1. Apoptosis Detection by Annexin V Staining
Apoptosis, or programmed cell death, is a crucial mechanism for many anticancer drugs.[4] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[4][5] Annexin V is a protein with a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorescent dye.[4][5] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can penetrate apoptotic and necrotic cells, allowing for the differentiation between these populations.[5]
3.2. Experimental Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC₅₀ value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
3.3. Data Presentation: Hypothetical Apoptosis Analysis
The quantitative data from the flow cytometry analysis can be presented in a table.
| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Untreated Control | 0 | 95.2 | 2.5 | 2.3 |
| Vehicle Control (DMSO) | - | 94.8 | 2.8 | 2.4 |
| This compound | 10 | 60.5 | 25.3 | 14.2 |
| This compound | 20 | 35.1 | 45.7 | 19.2 |
3.4. Cell Cycle Analysis
Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequent cell death.[6] Cell cycle analysis is commonly performed by staining the DNA of permeabilized cells with a fluorescent dye like propidium iodide (PI) or DAPI, followed by flow cytometry.[6][7] The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.[6][8]
3.5. Experimental Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Culture cells and treat them with the test compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membranes.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
3.6. Data Presentation: Hypothetical Cell Cycle Distribution
The percentage of cells in each phase of the cell cycle can be tabulated to show the effect of the compound.
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | 0 | 55.4 | 25.1 | 19.5 |
| Vehicle Control (DMSO) | - | 54.9 | 25.5 | 19.6 |
| This compound | 10 | 65.2 | 15.3 | 19.5 |
| This compound | 20 | 75.8 | 8.1 | 16.1 |
Visualizing Experimental Workflow and Potential Mechanisms
4.1. Experimental Workflow Diagram
Caption: Workflow for in vitro anticancer screening.
4.2. Hypothetical Signaling Pathway Diagram
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Conclusion
The protocols and application notes provided here serve as a foundational guide for the initial investigation of this compound as a potential anticancer agent. Positive results from these in vitro assays would justify further, more in-depth studies, including the evaluation of its effects on specific molecular targets and its efficacy in in vivo models. The systematic approach outlined ensures a thorough preliminary assessment of the compound's anticancer properties.
References
- 1. iris.unipa.it [iris.unipa.it]
- 2. academic.oup.com [academic.oup.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]
- 7. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 8. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Assays of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for evaluating the antimicrobial properties of 1-(4-bromo-3-chlorophenyl)pyrrolidin-2-one derivatives. The methodologies outlined below are fundamental in determining the efficacy of novel chemical entities against a panel of pathogenic microorganisms.
Introduction
The emergence of multidrug-resistant pathogens necessitates the discovery and development of new antimicrobial agents. Pyrrolidin-2-one scaffolds are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities. The targeted this compound derivatives represent a novel chemical space for antimicrobial drug discovery. Halogenation of aromatic rings can significantly influence the lipophilicity and electronic properties of a molecule, potentially enhancing its interaction with microbial targets and thereby increasing its antimicrobial potency.
These notes offer a guide to three standard and widely accepted antimicrobial susceptibility testing methods: the Agar Disk Diffusion Assay, the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC), and the determination of the Minimum Bactericidal Concentration (MBC).
Data Presentation: Illustrative Antimicrobial Activity
The following tables present hypothetical, yet representative, quantitative data for a series of this compound derivatives. This data illustrates how to structure and present results from antimicrobial assays for clear comparison and interpretation.
Table 1: Zone of Inhibition of this compound Derivatives from Agar Disk Diffusion Assay
| Compound ID | Derivative Substituent | Gram-Positive Bacteria (Zone of Inhibition in mm) | Gram-Negative Bacteria (Zone of Inhibition in mm) | Fungi (Zone of Inhibition in mm) |
| Staphylococcus aureus | Bacillus subtilis | Escherichia coli | ||
| BCPP-01 | Unsubstituted | 12 | 10 | 8 |
| BCPP-02 | 3-methyl | 15 | 13 | 10 |
| BCPP-03 | 4-fluoro | 18 | 16 | 12 |
| BCPP-04 | 3,5-dimethyl | 16 | 14 | 11 |
| Ciprofloxacin (Control) | - | 25 | 28 | 30 |
| Fluconazole (Control) | - | - | - | - |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound ID | Derivative Substituent | Gram-Positive Bacteria (MIC in µg/mL) | Gram-Negative Bacteria (MIC in µg/mL) | Fungi (MIC in µg/mL) |
| Staphylococcus aureus | Bacillus subtilis | Escherichia coli | ||
| BCPP-01 | Unsubstituted | 64 | 128 | >256 |
| BCPP-02 | 3-methyl | 32 | 64 | 128 |
| BCPP-03 | 4-fluoro | 16 | 32 | 64 |
| BCPP-04 | 3,5-dimethyl | 32 | 64 | 128 |
| Ciprofloxacin (Control) | - | 1 | 0.5 | 0.25 |
| Fluconazole (Control) | - | - | - | - |
Table 3: Minimum Bactericidal Concentration (MBC) of this compound Derivatives
| Compound ID | Derivative Substituent | Gram-Positive Bacteria (MBC in µg/mL) | Gram-Negative Bacteria (MBC in µg/mL) | Fungi (MFC in µg/mL) |
| Staphylococcus aureus | Bacillus subtilis | Escherichia coli | ||
| BCPP-01 | Unsubstituted | 128 | >256 | >256 |
| BCPP-02 | 3-methyl | 64 | 128 | >256 |
| BCPP-03 | 4-fluoro | 32 | 64 | 128 |
| BCPP-04 | 3,5-dimethyl | 64 | 128 | >256 |
| Ciprofloxacin (Control) | - | 2 | 1 | 0.5 |
| Fluconazole (Control) | - | - | - | - |
Experimental Protocols
Agar Disk Diffusion Assay
This method is a qualitative to semi-quantitative test to determine the susceptibility of microorganisms to the test compounds.
Materials:
-
Test compounds (this compound derivatives)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes
-
Bacterial and fungal strains
-
Sterile saline solution (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Sterile cotton swabs
-
Incubator
-
Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Solvent for dissolving compounds (e.g., DMSO)
Protocol:
-
Prepare Inoculum: From a fresh 18-24 hour culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculate Agar Plate: Dip a sterile cotton swab into the adjusted inoculum. Rotate the swab against the side of the tube to remove excess fluid. Streak the swab evenly across the entire surface of the MHA or SDA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of growth.
-
Apply Disks: Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar. Also, place disks with the positive control antibiotic and a solvent control (disk with only the solvent used to dissolve the compounds).
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, and at 28-30°C for 24-48 hours for fungi.
-
Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compounds
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial and fungal strains
-
Sterile saline solution (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
-
Incubator
Protocol:
-
Prepare Compound Dilutions: Prepare a stock solution of each test compound. In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth to achieve a range of concentrations.
-
Prepare Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate Microtiter Plate: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, and at 28-30°C for 24-48 hours for fungi.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring absorbance with a plate reader.
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.
Materials:
-
Results from the MIC assay
-
Sterile MHA or SDA plates
-
Sterile micropipettes and tips
-
Incubator
Protocol:
-
Subculture from MIC Plate: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plate Aliquots: Spot-inoculate the aliquots onto a fresh MHA or SDA plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 28-30°C for 24-48 hours for fungi.
-
Determine MBC: The MBC is the lowest concentration of the compound that results in no microbial growth on the subculture plate, which typically corresponds to a ≥99.9% reduction in the initial inoculum.
Application Notes and Protocols: 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic tractability and the ability to introduce diverse substituents make it an attractive starting point for the development of novel therapeutics. This document provides detailed application notes and protocols for the potential use of 1-(4-bromo-3-chlorophenyl)pyrrolidin-2-one as a precursor in the synthesis of enzyme inhibitors. While direct experimental data for this specific compound is limited in publicly available literature, this guide leverages data from structurally related phenylpyrrolidin-2-one derivatives to provide a robust framework for its application in drug discovery.
The presence of the bromo- and chloro-substituents on the phenyl ring offers unique opportunities for structure-activity relationship (SAR) studies and potential for specific interactions within enzyme active sites. These halogens can influence the compound's electronic properties, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.
Potential Enzyme Targets and Therapeutic Areas
Based on the activities of structurally similar phenylpyrrolidinone derivatives, inhibitors synthesized from this compound could potentially target a range of enzymes implicated in various diseases:
-
Oncology: Phenylpyrrolidinone derivatives have demonstrated cytotoxic effects against various cancer cell lines. Potential enzyme targets in this area include kinases and other enzymes involved in cell signaling pathways.
-
Diabetes: Derivatives of this class have shown inhibitory activity against α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. This suggests a potential application in the management of type 2 diabetes.
-
Neurodegenerative Disorders: Certain phenylpyrrolidinone derivatives exhibit neuroprotective properties, with some acting as inhibitors of Tropomyosin receptor kinase A (TrkA), a key player in neuronal survival and differentiation.
-
Inflammation and Cancer: The aldo-keto reductase enzyme AKR1C3, implicated in the progression of certain cancers and inflammatory diseases, has been successfully targeted by phenylpyrrolidinone-based inhibitors.[1]
-
Metastasis and Inflammation: Autotaxin (ATX), an enzyme involved in the production of the signaling molecule lysophosphatidic acid (LPA), is another potential target. The ATX-LPA signaling axis is implicated in cancer, fibrosis, and inflammation.[2]
Data Presentation: Inhibitory Activities of Structurally Related Phenylpyrrolidinone Derivatives
The following tables summarize quantitative data for enzyme inhibition by various phenylpyrrolidinone analogs. This data can serve as a benchmark for evaluating novel inhibitors synthesized from this compound.
Table 1: α-Glucosidase and α-Amylase Inhibition
| Compound Class | Enzyme | IC50 (µM) | Reference |
| N-Boc-proline with aromatic amines | α-Amylase | Varies with amine | [3] |
| N-Boc-proline with aromatic amines | α-Glucosidase | Varies with amine | [3] |
Table 2: Autotaxin (ATX) Inhibition [2]
| Compound Type | Compound ID | IC50 (nM) |
| Boronic acid derivative | 3k | 50 |
| Boronic acid derivative | 3l | 120 |
| Boronic acid derivative | 3m | 180 |
| Boronic acid derivative | 21 | 35 |
| Hydroxamic acid derivative | 16 | 700 |
| Carboxylic acid derivative | 40b | 800 |
Table 3: Aldo-Keto Reductase (AKR1C3) Inhibition [1]
| Compound Class | Potency | Selectivity |
| (Piperidinosulfonamidophenyl)pyrrolidin-2-ones | <100 nM | Isoform-selective |
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of enzyme inhibitors derived from phenylpyrrolidin-2-one scaffolds. These can be adapted for this compound.
Protocol 1: General Synthesis of Phenylpyrrolidinone Derivatives
This protocol describes a common method for synthesizing N-aryl pyrrolidin-2-ones, which can be further modified.
Materials:
-
γ-Butyrolactone
-
Substituted aniline (in this case, 4-bromo-3-chloroaniline)
-
High-boiling point solvent (e.g., N-methyl-2-pyrrolidone, sulfolane)
-
Hydrochloric acid
-
Sodium bicarbonate
-
Organic solvents for extraction and purification (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine γ-butyrolactone and 4-bromo-3-chloroaniline in a high-boiling point solvent.
-
Reaction: Heat the mixture to a high temperature (typically 200-300°C) to facilitate the condensation and cyclization reaction. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain this compound.
Protocol 2: α-Glucosidase Inhibition Assay[3]
Materials:
-
α-Glucosidase enzyme solution (1 U/mL)
-
p-Nitrophenyl-α-D-glucopyranoside (p-NPG) substrate
-
Phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (0.1 N)
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Pre-incubation: In a 96-well microplate, add 10 µL of the α-glucosidase enzyme solution to wells containing various concentrations of the test compound. Incubate for 20 minutes at 37°C.
-
Reaction Initiation: Add 125 µL of phosphate buffer to each well, followed by 20 µL of the p-NPG substrate to start the reaction. Incubate for an additional 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 50 µL of 0.1 N sodium carbonate.
-
Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: TrkA signaling pathway and the inhibitory action of phenylpyrrolidinone derivatives.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and screening of enzyme inhibitors.
References
- 1. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical HPLC Method for 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one
Abstract
This application note describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound. The protocol provides a starting point for method development and validation, ensuring accuracy and precision in the determination of this compound.
Introduction
This compound is a chemical compound with the molecular formula C₁₀H₉BrClNO and a molecular weight of 274.54 g/mol .[1][2] As with many halogenated aromatic compounds, it is essential to have a robust analytical method to determine its purity and concentration in various samples. This document outlines a recommended HPLC method, including instrumentation, reagents, and a detailed protocol.
Experimental
2.1. Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (analytical grade).
-
Standard: this compound reference standard.
2.2. Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below. These parameters are based on methods for structurally similar brominated and chlorinated phenyl compounds and should be optimized for specific applications.[3][4][5]
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (to be optimized) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
2.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For drug substance, dissolve a known amount in acetonitrile to achieve a concentration within the calibration range. For drug product, a suitable extraction method may be required.
Detailed Protocol
-
System Preparation:
-
Prepare the mobile phases as described in Table 1.
-
Purge the HPLC pump with the mobile phases to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
Calibration Curve:
-
Inject each working standard solution in triplicate.
-
Record the peak area for this compound in each chromatogram.
-
Plot a calibration curve of peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
-
Sample Analysis:
-
Inject the prepared sample solutions in triplicate.
-
Record the peak area of the analyte.
-
Using the calibration curve, determine the concentration of this compound in the samples.
-
Data Presentation
Table 1: HPLC Method Parameters | Parameter | Setting | | :--- | :--- | | Instrument | HPLC with UV Detector | | Column | C18 (4.6 x 150 mm, 5 µm) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Gradient Program | Time (min) | %B | | | 0 | 50 | | | 10 | 90 | | | 12 | 90 | | | 12.1 | 50 | | | 15 | 50 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection | UV at 254 nm | | Injection Volume | 10 µL | | Analyte | this compound |
Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
References
- 1. 1291487-17-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 2. This compound;1291487-17-6 [abichem.com]
- 3. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of 1-((4-(3-Chlorophenyl)-4-piperidyl)carbonyl)pyrrolidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Ethanone, 2-bromo-1-(4-chlorophenyl)- | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one, a key intermediate in various pharmaceutical applications. The primary synthetic route discussed is the palladium-catalyzed Buchwald-Hartwig amidation, a powerful method for forming the crucial C-N bond.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Buchwald-Hartwig amidation.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive catalyst | - Use a pre-activated palladium catalyst or ensure in-situ activation is effective. - Handle the catalyst under an inert atmosphere (e.g., argon or nitrogen) to prevent deactivation by oxygen.[1] |
| Inappropriate ligand selection | - Screen different phosphine ligands. Sterically hindered and electron-rich ligands like Xantphos or Josiphos are often effective.[2][3] - Ensure the correct palladium-to-ligand ratio is used. | |
| Incorrect base | - The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs2CO3) are commonly used.[2] - Ensure the base is anhydrous, as water can interfere with the reaction. | |
| Low reaction temperature | - Increase the reaction temperature. Buchwald-Hartwig amidations often require elevated temperatures (e.g., 80-110 °C). | |
| Insufficient reaction time | - Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. | |
| Formation of Side Products | Hydrodehalogenation (loss of bromine or chlorine) | - This can be a side reaction in palladium-catalyzed couplings.[4] - Lowering the reaction temperature or using a less reactive base might reduce this side product. - Optimize the ligand to promote the desired C-N bond formation over hydrodehalogenation. |
| Di-arylation of pyrrolidin-2-one | - This can occur if the product reacts further with the aryl halide. - Use a stoichiometric amount of the aryl halide or a slight excess of pyrrolidin-2-one. | |
| Decomposition of starting materials or product | - High temperatures can lead to decomposition. If increasing the temperature does not improve the yield, consider if the reactants or product are thermally unstable. - Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation. | |
| Difficulty in Product Purification | Co-elution with starting materials or byproducts | - Optimize the chromatography conditions (e.g., solvent system, gradient) for better separation. - Consider recrystallization as an alternative or additional purification step. |
| Presence of residual palladium | - Use adsorbents like silica gel, activated carbon, or specific palladium scavengers to remove residual metal from the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the Buchwald-Hartwig amidation.[4][5][6] This palladium-catalyzed cross-coupling reaction directly forms the C-N bond between 1-bromo-2-chloro-4-iodobenzene (or a related aryl halide) and pyrrolidin-2-one. Another, though often harsher, method is the Ullmann condensation, which typically uses a copper catalyst.[7]
Q2: How do I choose the right palladium catalyst and ligand?
A2: The choice of catalyst and ligand is crucial for a successful reaction. Common palladium sources include Pd(OAc)2 and Pd2(dba)3.[6] These are often paired with phosphine ligands. For amidations, sterically bulky and electron-rich ligands tend to give the best results. It is often necessary to screen a few different ligands to find the optimal one for this specific transformation.
Q3: What is the role of the base in the Buchwald-Hartwig amidation?
A3: The base is essential for deprotonating the pyrrolidin-2-one, making it a more effective nucleophile to attack the palladium center.[4] Strong, non-nucleophilic bases are preferred to avoid competing reactions. The choice of base can also influence the reaction rate and selectivity.
Q4: Can I use 4-bromo-3-chloroaniline as a starting material?
A4: While it might seem plausible to first synthesize the aniline and then form the pyrrolidinone ring, the more direct Buchwald-Hartwig amidation of an aryl halide with pyrrolidin-2-one is generally more efficient and avoids additional synthetic steps.
Q5: My reaction is not going to completion. What should I try first?
A5: First, ensure that all your reagents and solvents are pure and anhydrous, and that the reaction is being conducted under a strictly inert atmosphere. If these conditions are met, consider increasing the reaction temperature or extending the reaction time. If the reaction is still sluggish, screening different ligands or bases would be the next logical step.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amidation of 1-Bromo-2-chloro-4-iodobenzene with Pyrrolidin-2-one
This protocol is a general guideline and may require optimization.
Materials:
-
1-Bromo-2-chloro-4-iodobenzene
-
Pyrrolidin-2-one
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)2 (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equivalents).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene to the flask.
-
Add 1-Bromo-2-chloro-4-iodobenzene (1 equivalent) and pyrrolidin-2-one (1.2 equivalents) to the flask.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the general effect of various parameters on the yield of Buchwald-Hartwig amidation reactions, based on established principles.[2][5][8][9]
| Parameter | Variation | General Effect on Yield | Rationale |
| Palladium Precursor | Pd(OAc)2, Pd2(dba)3 | Generally high yields with appropriate ligands. | Both are common and effective precursors for generating the active Pd(0) catalyst. |
| Ligand | Buchwald-type, Josiphos-type, Xantphos | Significant impact on yield. Sterically hindered, electron-rich ligands are often superior. | Ligands stabilize the palladium center, promote oxidative addition and reductive elimination, and prevent catalyst decomposition.[8] |
| Base | NaOtBu, KOtBu, Cs2CO3, K3PO4 | Strong bases generally give higher yields. The choice can be substrate-dependent. | A stronger base more effectively deprotonates the amide, increasing its nucleophilicity. |
| Solvent | Toluene, Dioxane, THF | Can influence reaction rate and solubility of components. Toluene and dioxane are common choices. | The solvent must be anhydrous and capable of dissolving the reactants and catalyst system at the reaction temperature. |
| Temperature | Room Temp to >100 °C | Higher temperatures generally increase the reaction rate and yield, up to a point. | Provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[4] |
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [qspace.library.queensu.ca]
Technical Support Center: Purification of Halogenated Organic Compounds
Welcome to the technical support center for the purification of halogenated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these unique molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude halogenated organic compounds?
A1: Crude halogenated anilines, for example, often contain a variety of impurities stemming from the synthesis process. These can include unreacted starting materials, regioisomers (isomers with halogens at different positions on the aniline ring), over-halogenated or under-halogenated byproducts, and residual solvents or reagents from the reaction.[1] For instance, the direct bromination of aniline can lead to the formation of 2,4,6-tribromoaniline if the amino group's activating effect is not moderated.[1] Additionally, storage of aniline compounds can lead to degradation products, such as oxidation products and polymeric by-products.[1] In cross-coupling reactions, a significant impurity can be the palladium catalyst used in the synthesis.
Q2: My halogenated compound is a dark oil or solid. How can I decolorize it?
A2: Discoloration in halogenated compounds is often due to the presence of oxidized impurities or colored byproducts.[1] A common and effective method for decolorization is treatment with activated carbon during the recrystallization process. The crude compound is dissolved in a suitable hot solvent, a small amount of activated carbon is added to the solution, and the mixture is heated briefly before being filtered hot to remove the carbon and adsorbed impurities. Subsequent cooling should yield lighter-colored crystals.[1]
Q3: I'm having trouble separating regioisomers of a dihalogenated compound. What purification technique is most effective?
A3: The separation of regioisomers, such as dihalogenated anilines or dibromophenols, can be challenging due to their similar physical properties.[1][2] High-Performance Liquid Chromatography (HPLC) is often the most effective technique for this purpose, as it offers high resolving power.[1][2] Careful selection of the stationary phase (e.g., C18, phenyl-hexyl) and optimization of the mobile phase composition and gradient are crucial for achieving a successful separation.[2] For some isomers, Normal-Phase HPLC (NP-HPLC) might offer alternative selectivity compared to the more common Reversed-Phase HPLC (RP-HPLC).[2]
Q4: My halogenated compound seems to be "sticking" to the chromatography column, leading to poor peak shape. What can I do?
A4: This phenomenon, often observed as peak tailing, can occur with halogenated compounds due to interactions with active sites on the stationary phase (e.g., silica gel). To mitigate this, you can try adding a modifier to the mobile phase, such as a small amount of a polar solvent or an acid/base to suppress ionization. Using end-capped columns or switching to a less acidic stationary phase like alumina can also be beneficial. In some cases, deactivating the silica gel by treating it with a silylating agent can reduce these unwanted interactions.
Q5: What is "oiling out" during crystallization and how can I prevent it with my halogenated compound?
A5: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid rather than a solid crystal. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated. To prevent this, you can try using a lower-boiling point solvent, or add more solvent to the hot solution to reduce the saturation level before cooling. Slow cooling and scratching the inside of the flask can help induce crystallization.
Troubleshooting Guides
Chromatography (HPLC & GC)
Problem: Poor separation of halogenated isomers.
| Possible Cause | Solution |
| Inappropriate column chemistry | Screen different stationary phases (e.g., C18, Phenyl-Hexyl, Pentafluorophenyl for HPLC; DB-5, DB-225 for GC) to find one with better selectivity for your isomers.[2][3] |
| Suboptimal mobile phase/carrier gas flow rate | Optimize the gradient profile and mobile phase composition in HPLC, or the temperature program and flow rate in GC.[2] |
| pH of the mobile phase (for ionizable compounds) | For compounds like halogenated phenols or anilines, adjusting the pH of the mobile phase can alter their ionization state and improve separation.[2] |
Problem: Peak tailing or fronting for halogenated analytes.
| Possible Cause | Solution |
| Strong interaction with stationary phase | Add a mobile phase modifier (e.g., trifluoroacetic acid, triethylamine) to block active sites on the column. Consider using an end-capped column. |
| Column overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate solvent for sample dissolution | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
Crystallization
Problem: Compound "oils out" instead of crystallizing.
| Possible Cause | Solution |
| Solution is too supersaturated. | Add more solvent to the hot solution before cooling. |
| Cooling rate is too fast. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Solvent boiling point is higher than the compound's melting point. | Choose a solvent with a lower boiling point. |
Problem: Poor recovery of the purified halogenated compound.
| Possible Cause | Solution |
| Compound is too soluble in the crystallization solvent at low temperatures. | Choose a solvent in which the compound has lower solubility at cold temperatures. A mixture of solvents can also be effective. |
| Too much solvent was used. | Concentrate the mother liquor and cool again to recover more product. |
| Premature crystallization during hot filtration. | Use a heated funnel or preheat the filtration apparatus. Add a small amount of extra hot solvent before filtering. |
Distillation
Problem: Inefficient separation of a mixture of halogenated liquids with close boiling points.
| Possible Cause | Solution |
| Simple distillation is not sufficient. | Use fractional distillation with a fractionating column (e.g., Vigreux, packed column) to increase the number of theoretical plates.[1][4] |
| Column is not properly insulated. | Wrap the fractionating column with glass wool or aluminum foil to maintain the temperature gradient.[4] |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A rate of one drop per 20-30 seconds is often recommended.[5] |
Problem: Bumping or uneven boiling of high-boiling halogenated compounds.
| Possible Cause | Solution |
| Superheating of the liquid. | Add boiling chips or a magnetic stir bar to the distillation flask to promote smooth boiling. |
| High viscosity of the liquid. | Use a magnetic stirrer to ensure even heating. |
Data Presentation
Table 1: Comparison of Purification Methods for a Halogenated Pharmaceutical Intermediate
| Purification Method | Purity Achieved (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Preparative HPLC | >99.5 | 85-95 | High resolution for isomer separation. | Higher cost, more solvent waste.[6] |
| Crystallization | 98-99.5 | 70-90 | Cost-effective, scalable. | Can be time-consuming, risk of "oiling out". |
| Fractional Distillation | 95-98 | 60-80 | Good for large quantities of liquids with different boiling points. | Not suitable for solids or thermally sensitive compounds. |
Table 2: Efficiency of Different HPLC Columns for the Separation of Dibromophenol Isomers
| Column Type | Stationary Phase | Resolution (Rs) between 2,4- and 2,6-dibromophenol | Notes |
| Lichrospher 100 RP-18 | C18 | 1.5 - 2.0 | Good general-purpose column for initial method development.[2] |
| Phenyl-Hexyl | Phenyl-Hexyl | May offer improved selectivity due to π-π interactions. | Recommended for screening when C18 fails to provide adequate separation. |
| Pentafluorophenyl (PFP) | Pentafluorophenyl | Can provide unique selectivity for halogenated compounds through dipole-dipole and halogen-bonding interactions. | A good alternative for difficult isomer separations. |
Experimental Protocols
Protocol 1: Preparative HPLC Purification of Di-brominated Aniline Isomers
Objective: To separate and purify ortho- and para-dibromoaniline isomers from a crude reaction mixture.
Materials:
-
Crude dibromoaniline mixture
-
HPLC-grade acetonitrile and water
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 20 mm x 250 mm, 5 µm particle size)
-
Rotary evaporator
Methodology:
-
Sample Preparation: Dissolve the crude dibromoaniline mixture in a minimal amount of the initial mobile phase (e.g., 50:50 acetonitrile/water) to a concentration of approximately 10-20 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Method Development (Analytical Scale):
-
Using an analytical C18 column, develop a gradient method to separate the isomers. A typical starting gradient could be 50% to 90% acetonitrile in water over 15 minutes.
-
Optimize the gradient, flow rate, and detection wavelength to achieve baseline separation of the two isomers.
-
-
Scale-up to Preparative HPLC:
-
Based on the optimized analytical method, scale up the flow rate and injection volume for the preparative column.
-
Set the preparative HPLC system with the scaled-up method. A typical flow rate for a 20 mm ID column would be around 20 mL/min.
-
-
Purification and Fraction Collection:
-
Inject the prepared sample onto the preparative column.
-
Monitor the separation at the optimized wavelength.
-
Collect the fractions corresponding to each isomer as they elute from the column.
-
-
Product Recovery:
-
Combine the fractions containing each pure isomer.
-
Remove the solvent (acetonitrile and water) using a rotary evaporator to obtain the purified solid isomers.
-
-
Purity Analysis:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Protocol 2: Fractional Distillation of a Mixture of o- and p-Chlorotoluene
Objective: To separate a mixture of ortho- and para-chlorotoluene by fractional distillation.
Materials:
-
Mixture of o-chlorotoluene and p-chlorotoluene
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed with Raschig rings)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips or magnetic stir bar
Methodology:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.
-
Place the mixture of chlorotoluenes and a few boiling chips in the round-bottom flask.
-
Wrap the fractionating column with glass wool or aluminum foil for insulation.[4]
-
-
Distillation:
-
Begin heating the mixture gently.[1]
-
Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate of about 1-2 drops per second.
-
Record the temperature at which the first drops of distillate are collected. This will be the boiling point of the lower-boiling isomer (o-chlorotoluene, bp ~159 °C).
-
-
Fraction Collection:
-
Collect the first fraction (enriched in o-chlorotoluene) in a clean, dry receiving flask.
-
Continue collecting this fraction as long as the temperature remains stable.
-
When the temperature begins to rise, change the receiving flask to collect the intermediate fraction.
-
Once the temperature stabilizes at the boiling point of the higher-boiling isomer (p-chlorotoluene, bp ~162 °C), change the receiving flask again to collect the second fraction.
-
-
Shutdown and Analysis:
-
Stop the distillation when only a small amount of liquid remains in the distillation flask.
-
Allow the apparatus to cool down before disassembling.
-
Analyze the purity of the collected fractions using Gas Chromatography (GC).
-
Mandatory Visualization
References
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing palladium-catalyzed cross-coupling reactions with the substrate 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific challenges you may encounter during your experiments.
Q1: I am seeing low to no conversion in my Suzuki-Miyaura coupling reaction with this compound. What are the first things I should check?
A1: Low or no conversion in a Suzuki-Miyaura coupling can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the best approach.
-
Catalyst and Ligand Integrity: Ensure that your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand are not degraded. Phosphine ligands can be sensitive to air and should be stored under an inert atmosphere. Consider using a fresh batch of catalyst and ligand.
-
Reagent Purity: The purity of your this compound and the boronic acid or ester coupling partner is crucial. Impurities can poison the catalyst.
-
Solvent and Base Quality: Use anhydrous and thoroughly degassed solvents. Oxygen can deactivate the palladium catalyst. Ensure your base is of high purity and appropriate for the reaction.
-
Inert Atmosphere: Inadequate exclusion of oxygen is a common reason for reaction failure. Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that the reaction is maintained under a positive pressure of inert gas.
Q2: Which palladium catalyst and ligand combination is a good starting point for coupling with my substrate?
A2: For a substrate like this compound, which contains both a bromide and a less reactive chloride, a catalyst system known for its high activity is recommended.
-
For Suzuki-Miyaura Coupling: A good starting point is a combination of a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos. Alternatively, pre-formed catalysts like XPhos Pd G2 or G3 are excellent choices as they are air-stable and provide reliable generation of the active catalytic species.
-
For Buchwald-Hartwig Amination: Similar to Suzuki coupling, bulky electron-rich phosphine ligands are preferred. Combinations such as Pd₂(dba)₃ with ligands like BrettPhos or the use of pre-catalysts like BrettPhos Pd G3 are often effective for coupling with aryl chlorides and bromides.[1]
Q3: My reaction is sluggish, and I suspect the oxidative addition step is the problem. How can I promote this step?
A3: The oxidative addition of the aryl halide to the palladium(0) center is a critical step in the catalytic cycle. For your substrate, the C-Br bond is expected to be more reactive than the C-Cl bond.
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can accelerate the rate of oxidative addition.
-
Palladium Source: Using a Pd(0) source like Pd₂(dba)₃ or an easily reducible Pd(II) source like Pd(OAc)₂ is crucial.
-
Reaction Temperature: Increasing the reaction temperature can often overcome a high activation barrier for oxidative addition. However, be mindful of potential side reactions at higher temperatures.
Q4: I am observing significant amounts of a dehalogenated byproduct where the bromine atom is replaced by hydrogen. What causes this and how can I minimize it?
A4: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can occur through various pathways, including reaction with trace water or other proton sources.
-
Optimize the Base: Using weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes suppress dehalogenation compared to stronger bases like NaOtBu.
-
Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry.
-
Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling versus dehalogenation. Screening different bulky phosphine ligands may be beneficial.
Q5: Should I expect selective coupling at the bromine position over the chlorine position?
A5: Yes, you should generally expect selective coupling at the C-Br bond over the C-Cl bond. The C-Br bond is weaker and more reactive towards oxidative addition to palladium(0) than the C-Cl bond. To achieve selective coupling, it is important to carefully control the reaction conditions. Using milder conditions (e.g., lower temperature, less active catalyst system) will favor reaction at the more reactive C-Br bond.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from studies on analogous systems, which can serve as a starting point for optimizing your reaction with this compound.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [2] |
| 2 | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 78 | [3] |
| 3 | K₃PO₄ | Dioxane | 100 | 12 | 92 | [3] |
| 4 | Cs₂CO₃ | Dioxane/H₂O | 80 | 16 | 95 | [4] |
| 5 | NaOH | DME/H₂O | 80 | 10 | 72 | [2] |
Note: The yields presented are for model systems involving aryl bromides and may vary for this compound.
Table 2: Ligand Screening for Buchwald-Hartwig Amination of an Aryl Bromide
| Entry | Ligand | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 95 | |
| 2 | RuPhos | Pd(OAc)₂ | K₃PO₄ | t-AmylOH | 110 | 88 | [1] |
| 3 | BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 92 | [1] |
| 4 | dppf | PdCl₂(dppf) | K₂CO₃ | DME | 90 | 75 | [5] |
| 5 | P(o-tol)₃ | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 65 |
Note: The yields presented are for model systems and are intended to guide ligand selection.
Experimental Protocols
The following are general protocols that can be adapted for your specific coupling reaction with this compound.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%) and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol), the amine (1.2 mmol), and a magnetic stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5 mL of toluene) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key workflows and logical relationships in optimizing your palladium-catalyzed coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
preventing dehalogenation in reactions with 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation during reactions with 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one.
Troubleshooting Guides
Issue 1: Significant Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Dehalogenation, the undesired replacement of a halogen atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions, leading to reduced yields of the desired product and purification challenges.[1] For this compound, selective reaction at the more reactive C-Br bond is often desired, but competitive debromination or even dichlorination can occur.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Ligand Choice | Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, DavePhos) or N-heterocyclic carbene (NHC) ligands can suppress dehalogenation by promoting the desired reductive elimination over the formation of palladium-hydride species that lead to dehalogenation.[2] |
| Incorrect Base Selection | Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote dehalogenation.[2] Consider using a weaker inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base is often substrate-dependent and may require screening. |
| High Reaction Temperature | Elevated temperatures can increase the rate of dehalogenation. Attempt the reaction at a lower temperature, which may require a longer reaction time. Microwave-assisted synthesis can sometimes accelerate the desired coupling, minimizing the time for side reactions to occur. |
| Solvent Effects | Solvents like DMF, dioxane, and alcohols can act as hydride sources, promoting hydrodehalogenation.[3] Switching to a non-polar aprotic solvent such as toluene or THF may be beneficial. |
| Catalyst Precursor | The choice of palladium precursor can influence the reaction outcome. Pre-catalysts like XPhos Pd G2 or G3 are often effective in minimizing side reactions. |
Illustrative Data for Suzuki-Miyaura Coupling:
The following table presents hypothetical yield data for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid, illustrating the impact of different reaction parameters on product distribution.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Debrominated Byproduct Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | NaOtBu | Dioxane | 100 | 45 | 35 |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 80 | 85 | <5 |
| XPhos Pd G3 (2) | - | K₂CO₃ | THF/H₂O | 70 | 92 | <2 |
Note: This data is illustrative and actual results may vary depending on the specific coupling partners and reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in reactions with this compound?
A1: Dehalogenation is an undesired side reaction where a halogen atom (in this case, bromine or chlorine) on the phenyl ring is replaced by a hydrogen atom. This leads to the formation of byproducts such as 1-(3-chlorophenyl)pyrrolidin-2-one or 1-phenylpyrrolidin-2-one. This side reaction reduces the yield of the intended product and complicates the purification process.
Q2: Which halogen is more susceptible to dehalogenation, bromine or chlorine?
A2: In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more reactive towards oxidative addition than the carbon-chlorine (C-Cl) bond.[4] Consequently, the bromine atom is more susceptible to both the desired cross-coupling reaction and the undesired dehalogenation. Selective cross-coupling at the C-Br position is often achievable, but debromination is also the more likely dehalogenation pathway.
Q3: How can I monitor the extent of dehalogenation during my reaction?
A3: The progress of the reaction and the formation of dehalogenated byproducts can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). Comparing the crude reaction mixture to authentic samples of the starting material and potential dehalogenated byproducts can help quantify the extent of this side reaction.
Q4: Can the N-pyrrolidinonyl substituent influence the propensity for dehalogenation?
A4: Yes, the N-pyrrolidinonyl group, being an amide, is an electron-withdrawing group which can influence the electronic properties of the aryl ring. This can affect the rates of both the desired cross-coupling and the undesired dehalogenation reactions. The specific electronic and steric effects of this substituent should be considered when optimizing reaction conditions.
Q5: Are there any non-palladium-based methods that are less prone to dehalogenation?
A5: While palladium catalysis is most common, other transition metals like copper (e.g., in Ullmann-type reactions) can be used for C-N and C-O bond formation.[5] These reactions may have different sensitivities to dehalogenation. Additionally, for certain transformations, non-catalytic methods like nucleophilic aromatic substitution (SNAr) could be considered if the electronic properties of the substrate are suitable, although this is generally challenging for unactivated aryl halides.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize dehalogenation.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
XPhos Pd G3 (1-3 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 eq)
-
Anhydrous toluene
-
Degassed water
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add degassed toluene (to achieve a concentration of ~0.1 M) and a small amount of degassed water (e.g., 10:1 toluene/water) via syringe.
-
Heat the reaction mixture to 70-80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Optimized Buchwald-Hartwig Amination to Minimize Dehalogenation
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine, optimized to reduce dehalogenation.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.3 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous THF or toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and Cs₂CO₃ to a dry reaction vessel.
-
Add this compound and the amine.
-
Add anhydrous THF or toluene.
-
Seal the vessel and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting workflow for minimizing dehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one under acidic/basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one under acidic and basic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected stability issues with this compound under acidic or basic conditions?
A1: this compound contains a lactam (a cyclic amide) functional group. Lactams are susceptible to hydrolysis under both acidic and basic conditions.[1] This chemical reaction involves the cleavage of the amide bond within the pyrrolidin-2-one ring, leading to the formation of a ring-opened product.
Q2: What is the primary degradation product of this compound upon hydrolysis?
A2: The expected primary degradation product under both acidic and basic hydrolysis is 4-((4-bromo-3-chlorophenyl)amino)butanoic acid. This is formed by the cleavage of the C-N bond in the lactam ring.
Q3: Are there general guidelines for performing forced degradation studies on this compound?
A3: Yes, forced degradation studies, also known as stress testing, are essential in pharmaceutical development to understand degradation pathways and validate the stability of a drug molecule.[2][3] These studies intentionally degrade the compound to establish likely degradation products and evaluate its intrinsic stability.[2][3] Regulatory guidelines from bodies like the ICH provide a framework for conducting these studies, which typically involve exposure to stress conditions such as high and low pH, elevated temperature, light, and oxidizing agents.[4][5]
Q4: How can I monitor the degradation of this compound?
A4: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method should be capable of separating the parent compound from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API) and the formation of impurities over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of parent compound in solution. | The pH of the solution may be too acidic or basic, accelerating the hydrolysis of the lactam ring. | Buffer the solution to a neutral pH if the experimental conditions allow. If acidic or basic conditions are required, consider performing the experiment at a lower temperature to reduce the rate of degradation. |
| Appearance of unknown peaks in HPLC chromatogram. | These are likely degradation products. | Perform peak purity analysis to confirm. If they are degradation products, they will need to be identified and characterized, especially if they exceed established reporting thresholds. |
| Inconsistent degradation rates between experiments. | Variations in temperature, pH, or concentration of the acidic/basic solution. | Ensure precise control over all experimental parameters. Use calibrated equipment and freshly prepared solutions. |
| Precipitation of the compound or degradation products. | The solubility of the parent compound or its degradation products may be limited in the chosen solvent system at a particular pH. | Adjust the pH or the composition of the solvent system. The ring-opened degradation product, an amino acid, will have different solubility characteristics than the parent lactam. |
Quantitative Data Summary
| Stress Condition | Reagent Concentration | Temperature (°C) | Time (hours) | % Degradation (Example) | Major Degradation Product |
| Acidic Hydrolysis | 0.1 M HCl | 60 | 24 | 15% | 4-((4-bromo-3-chlorophenyl)amino)butanoic acid |
| Basic Hydrolysis | 0.1 M NaOH | 40 | 12 | 25% | 4-((4-bromo-3-chlorophenyl)amino)butanoic acid |
Experimental Protocols
Protocol 1: Acidic Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions: Add a known volume of the stock solution to a volumetric flask containing 0.1 M hydrochloric acid to achieve a final drug concentration of approximately 100 µg/mL.
-
Incubation: Incubate the solution in a temperature-controlled water bath at 60°C.
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization and Dilution: Immediately neutralize the withdrawn sample with an equivalent amount of 0.1 M sodium hydroxide and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Basic Forced Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions: Add a known volume of the stock solution to a volumetric flask containing 0.1 M sodium hydroxide to achieve a final drug concentration of approximately 100 µg/mL.
-
Incubation: Incubate the solution in a temperature-controlled water bath at 40°C.
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 hours).
-
Neutralization and Dilution: Immediately neutralize the withdrawn sample with an equivalent amount of 0.1 M hydrochloric acid and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Visualizations
Caption: Predicted acidic hydrolysis pathway of this compound.
Caption: Predicted basic hydrolysis pathway of this compound.
Caption: General experimental workflow for forced degradation studies.
References
- 1. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. Reactions of carbonyl compounds in basic solutions. Part 14. The alkaline hydrolysis of substituted N-methylformanilides, N-methylacetanilides, 1-phenylazetidin-2-ones, 1-phenyl-2-pyrrolidones, and 1-phenyl-2-piperidones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Identifying Impurities in 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting impurities that may arise during the synthesis of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one. The information is presented in a question-and-answer format to directly address specific issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the likely synthetic routes for this compound and how do they influence impurity formation?
A1: The synthesis of this compound, an N-aryl lactam, is typically achieved through a cross-coupling reaction. The two most probable methods are the Buchwald-Hartwig amination and the Ullmann condensation.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples an aryl halide (e.g., 1,3-dibromo-2-chlorobenzene or 4-bromo-3-chloroaniline) with 2-pyrrolidinone.[1] It is known for its high functional group tolerance and milder reaction conditions compared to the Ullmann reaction.[1] However, it can be sensitive to the choice of ligand, base, and catalyst, which can lead to specific side products like dehalogenated compounds.[2][3]
-
Ullmann Condensation: This is a copper-catalyzed reaction between an aryl halide and an amine or amide.[4][5] Traditional Ullmann reactions require high temperatures and polar solvents, which can generate a greater number of degradation products.[4] Modern variations use soluble copper catalysts and ligands to improve efficiency.[4]
The choice of synthesis route is critical as it dictates the potential impurity profile.
References
Validation & Comparative
Confirming the Purity of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one: A Comparative Guide to Elemental Analysis
For researchers, scientists, and drug development professionals, establishing the purity of a compound is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of elemental analysis as a method for confirming the purity of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one and its commercially available alternatives.
Elemental analysis is a robust analytical technique that determines the elemental composition of a sample. By comparing the experimentally determined percentages of carbon, hydrogen, nitrogen, chlorine, and bromine to the theoretical values calculated from the molecular formula, the purity of a synthesized compound can be accurately assessed. This method is particularly valuable for novel compounds where certified reference standards may not be available.
Comparative Analysis of this compound and Alternatives
To provide a clear comparison, the following table summarizes the theoretical elemental composition of this compound alongside the reported purities of structurally similar, commercially available compounds. This data allows researchers to benchmark the purity of their synthesized compound against existing alternatives.
| Compound Name | Molecular Formula | Theoretical %C | Theoretical %H | Theoretical %N | Theoretical %Cl | Theoretical %Br | Reported Purity |
| This compound | C₁₀H₉BrClNO | 43.76 | 3.31 | 5.10 | 12.91 | 29.11 | (To be determined) |
| 1-(4-Bromophenyl)pyrrolidin-2-one | C₁₀H₁₀BrNO | 50.03 | 4.20 | 5.83 | - | 33.28 | 95% - 98%[1][2] |
| 1-Phenylpyrrolidin-2-one | C₁₀H₁₁NO | 74.51 | 6.88 | 8.69 | - | - | 99% |
Experimental Protocol for Elemental Analysis
A detailed methodology for the elemental analysis of this compound is provided below. This protocol outlines the steps for sample preparation, instrumentation, and data analysis.
Objective: To determine the elemental composition (%C, %H, %N, %Cl, %Br) of this compound to confirm its purity.
Materials:
-
This compound sample (accurately weighed)
-
Tin capsules for solid samples
-
Elemental analyzer capable of CHN and halogen analysis
-
Microbalance
-
Certified organic analytical standards (e.g., acetanilide for CHN, 4-bromobenzoic acid for Br, 4-chlorobenzoic acid for Cl)
Procedure:
-
Instrument Calibration: Calibrate the elemental analyzer using certified organic analytical standards. This ensures the accuracy of the measurements.
-
Sample Preparation:
-
Accurately weigh approximately 2-3 mg of the dried this compound sample into a tin capsule using a microbalance.
-
Fold the tin capsule to securely enclose the sample.
-
-
CHN Analysis (Combustion Method):
-
Introduce the encapsulated sample into the combustion chamber of the elemental analyzer, which is heated to approximately 900-1000°C in a stream of pure oxygen.
-
The combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).
-
The resulting gases are passed through a series of traps and columns to separate them.
-
A thermal conductivity detector (TCD) is used to quantify the amounts of CO₂, H₂O, and N₂.
-
-
Halogen (Cl and Br) Analysis (Combustion Method):
-
Introduce the encapsulated sample into a separate combustion tube or a system designed for halogen analysis, typically heated to around 1000°C.
-
The combustion in the presence of a catalyst converts the chlorine and bromine into hydrogen chloride (HCl) and hydrogen bromide (HBr).
-
The resulting gases are bubbled through an absorption solution.
-
The concentration of chloride and bromide ions in the solution is then determined by a suitable analytical method, such as ion chromatography or potentiometric titration.
-
-
Data Analysis:
-
The instrument's software calculates the percentage of each element based on the detector response and the sample weight.
-
Compare the experimental percentages with the theoretical percentages calculated from the molecular formula (C₁₀H₉BrClNO).
-
The purity of the sample can be estimated based on the deviation of the experimental values from the theoretical values. A close correlation indicates high purity.
-
Workflow for Purity Confirmation
The following diagram illustrates the logical workflow for confirming the purity of this compound using elemental analysis.
References
Bromo- vs. Chloro-Substituted Phenylpyrrolidinones: A Comparative Cytotoxicity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of bromo- and chloro-substituted phenylpyrrolidinones and related aromatic compounds. While direct comparative studies on phenylpyrrolidinones are limited, this document synthesizes available data from structurally similar compounds to infer potential trends in cytotoxicity. The information presented is intended to guide further research and drug development efforts in this area.
Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity of various bromo- and chloro-substituted aromatic compounds against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Bromo-substituted Derivative | Chloro-substituted Derivative | Cancer Cell Line | IC50 (µM) - Bromo | IC50 (µM) - Chloro | Reference |
| Phenylacetamide | 2-Bromo-N-(4-methylphenyl)acetamide | 2-Chloro-N-(4-methylphenyl)acetamide | MCF-7 (Breast) | 12.5 | 25.0 | Fictional Data |
| Phenylacetamide | 2-Bromo-N-(4-methylphenyl)acetamide | 2-Chloro-N-(4-methylphenyl)acetamide | A549 (Lung) | 18.2 | 35.8 | Fictional Data |
| N-Phenylbenzamide | N-(4-Bromophenyl)-4-chlorobenzamide | N-(4-Chlorophenyl)-4-chlorobenzamide | HeLa (Cervical) | 8.9 | 11.2 | [1] |
| Chalcone | (E)-1-(3-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | (E)-1-(4-chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | MCF-7 (Breast) | 29.27 µg/mL | Not Available | [2][3] |
| Benzofuran | Halogenated Benzofuran Derivative | Halogenated Benzofuran Derivative | Various | Generally lower IC50 for bromo-derivatives | Generally higher IC50 for chloro-derivatives | [4] |
Note: The data for phenylacetamides is presented as a hypothetical example to illustrate a direct comparison, as no single study with such a direct comparison for this specific scaffold was identified in the initial search. The data for N-Phenylbenzamide and Chalcone are derived from existing literature, though a direct chloro-analog for the specific brominated chalcone was not available. The trend for Benzofurans is a qualitative summary from a study indicating higher cytotoxicity for brominated derivatives.[4]
Structure-Activity Relationship Insights
The position and nature of the halogen substituent on the phenyl ring can significantly influence the cytotoxic activity of a compound. Studies on various halogenated aromatic compounds suggest that:
-
Lipophilicity and Cell Permeability: The hydrophobicity of a compound, often measured by its logP value, plays a crucial role in its ability to cross cell membranes and reach intracellular targets.[5][6] Bromine is generally more lipophilic than chlorine, which may lead to enhanced cellular uptake and, consequently, higher cytotoxicity.
-
Electronic Effects: The electron-withdrawing or -donating properties of halogens can affect the reactivity and binding affinity of the molecule with its biological target.[7][8]
-
Metabolic Stability: Halogenation can influence the metabolic stability of a compound, potentially leading to a longer half-life and sustained cytotoxic effect.
A study on halogenated benzofuran derivatives indicated that brominated compounds tend to be more cytotoxic than their chlorinated counterparts.[4] This suggests that for certain molecular scaffolds, the increased lipophilicity and polarizability of bromine may contribute to greater biological activity. However, the specific structure of the parent molecule is a critical determinant of the overall effect of halogen substitution.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of chemical compounds.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (bromo- and chloro-substituted phenylpyrrolidinones) and a vehicle control (e.g., DMSO). Incubate for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. This NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (typically 490 nm). The amount of color formed is proportional to the amount of LDH released, and thus to the number of dead cells.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).
Visualizations
Caption: Experimental workflow for comparative cytotoxicity assessment.
Caption: Potential signaling pathways affected by cytotoxic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. mdpi.com [mdpi.com]
- 5. The Analysis of Structure-Activity Relationships in Selecting Potentially Toxic Compounds for Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Structure-acute toxicity relationship of aromatic hydrocarbons in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-(4-(Piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-one Analogs as AKR1C3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-one analogs as potent and selective inhibitors of the aldo-keto reductase enzyme AKR1C3. The overexpression of AKR1C3 is implicated in the progression of various cancers, including prostate and breast cancer, by contributing to the intratumoral synthesis of androgens and estrogens.[1][2] The development of non-carboxylate inhibitors is of significant interest to overcome the cellular transport limitations of traditional carboxylic acid-based inhibitors.[1][2] This guide summarizes quantitative biological data, details experimental methodologies, and visualizes key biological pathways to inform a rational drug design approach.
Quantitative Comparison of AKR1C3 Inhibition
The inhibitory activities of a series of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-one analogs were evaluated against the human AKR1C3 enzyme. The following table summarizes the half-maximal inhibitory concentrations (IC50) for key analogs, providing a clear comparison of their potencies.
| Compound ID | R (Substitution on Pyrrolidinone) | AKR1C3 IC50 (nM) | Selectivity over AKR1C2 |
| 1a | H | 13 | >385-fold |
| 1b | 3-Me | 21 | >238-fold |
| 1c | 4-Me | 11 | >455-fold |
| 1d | 5-Me | 19 | >263-fold |
| 2a | H (Piperidine replaced with Pyrrolidine) | 48 | >104-fold |
| 2b | H (Piperidine replaced with Morpholine) | 120 | >42-fold |
| 3a | H (Sulfonamide N-H) | >5000 | - |
Data compiled from published research.[1][2][3]
Structure-Activity Relationship (SAR) Insights
The SAR for this series of compounds reveals several key features critical for potent and selective AKR1C3 inhibition:
-
Sulfonamide Moiety is Critical: Replacement of the sulfonamide linker with an amide or other groups leads to a significant loss of activity, highlighting its essential role in binding to the enzyme.[1]
-
Piperidine Ring Optimization: The piperidine ring on the sulfonamide appears optimal. Replacement with smaller (pyrrolidine) or more polar (morpholine) rings results in a decrease in potency.[1]
-
Pyrrolidinone Ring Substitution: Small alkyl substitutions on the pyrrolidinone ring are generally well-tolerated, with a methyl group at the 4-position (Compound 1c ) showing slightly improved potency compared to the unsubstituted analog (Compound 1a ).[1]
-
Phenyl Ring and Pyrrolidinone Co-planarity: The relative orientation of the phenyl ring and the pyrrolidinone ring is important. Alterations that affect this co-planarity can negatively impact inhibitory activity.[1]
Experimental Protocols
AKR1C3 Inhibition Assay
The in vitro inhibitory activity of the compounds against AKR1C3 is determined using a spectrophotometric assay that monitors the oxidation of NADPH to NADP+.[4]
-
Reagents:
-
Recombinant human AKR1C3 enzyme
-
NADPH (cofactor)
-
9,10-Phenanthrenequinone (PQ) (substrate)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
The reaction is initiated by adding the AKR1C3 enzyme to a solution containing NADPH, PQ, and the test compound at various concentrations in a 96-well plate.
-
The decrease in absorbance at 340 nm, corresponding to the consumption of NADPH, is monitored over time using a plate reader.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualization of Key Pathways
AKR1C3-Mediated Androgen Synthesis Pathway
The following diagram illustrates the role of AKR1C3 in the conversion of weak androgens to potent androgens, a key pathway in the progression of castration-resistant prostate cancer. Inhibition of AKR1C3 is a therapeutic strategy to block this pathway.
Caption: AKR1C3 catalyzes the reduction of androstenedione to testosterone, a key step in potent androgen synthesis that drives prostate cancer cell proliferation via androgen receptor (AR) activation.
Experimental Workflow for SAR Studies
The logical workflow for conducting structure-activity relationship studies of these AKR1C3 inhibitors is outlined below.
Caption: A typical workflow for the discovery and optimization of novel AKR1C3 inhibitors, from chemical synthesis to in vivo evaluation.
References
- 1. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bromine and Chlorine Reactivity in 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. The presence of multiple halogen atoms on a scaffold, such as in 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one, offers a versatile platform for selective chemical modifications. This guide provides an in-depth comparison of the reactivity of the bromine and chlorine substituents in this molecule, supported by established chemical principles and analogous experimental data, to inform rational synthetic design.
The inherent differences in the carbon-halogen bond strengths and electronic properties of bromine and chlorine give rise to distinct reactivity profiles. In general, the carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond, making it more susceptible to cleavage in various chemical transformations. This differential reactivity is most pronounced in metal-catalyzed cross-coupling reactions.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) complex. The energy barrier for this step is directly related to the carbon-halogen bond dissociation energy.
The established order of reactivity for aryl halides in oxidative addition is I > Br > Cl > F.[1] Consequently, the C-Br bond in this compound is significantly more reactive than the C-Cl bond. This allows for selective functionalization at the C4 position (bromine) while leaving the C3 position (chlorine) intact, by carefully controlling the reaction conditions.
Reactivity in Metallation Reactions
Grignard Reagent Formation: The formation of Grignard reagents from aryl halides involves the reaction with magnesium metal. The reactivity of aryl halides in this process follows the trend I > Br > Cl. It is generally challenging to form Grignard reagents from aryl chlorides under standard conditions.[2] Therefore, reacting this compound with magnesium would be expected to selectively form the Grignard reagent at the C-Br bond.
Directed Ortho-Lithiation: The pyrrolidin-2-one moiety, specifically the amide carbonyl group, can act as a directed metalation group (DMG) in the presence of strong bases like n-butyllithium (n-BuLi). However, halogens themselves can also influence the site of lithiation. The relative directing ability of the amide versus the halogens, and the potential for halogen-metal exchange, would need to be experimentally determined. It is plausible that deprotonation could occur ortho to the directing group or that halogen-metal exchange could take place, preferentially with the more reactive bromine atom.
Summary of Reactivity Comparison
| Reaction Type | Reactivity of Bromine (C4) | Reactivity of Chlorine (C3) | Selectivity |
| Palladium-Catalyzed Cross-Coupling | High | Low | High for Bromine |
| Grignard Formation | Moderate to High | Very Low | High for Bromine |
| Nucleophilic Aromatic Substitution | Low | Low | Low (requires strong activation) |
| Directed Ortho-Lithiation | Possible Halogen-Metal Exchange | Less Likely Halogen-Metal Exchange | Dependent on directing group effects |
Experimental Protocols for Selective Functionalization
The differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve selective transformations. Below are representative experimental protocols for the selective Suzuki-Miyaura and Buchwald-Hartwig amination reactions at the C4-Br position of this compound.
Selective Suzuki-Miyaura Coupling at the C-Br Bond
This protocol describes the selective coupling of an arylboronic acid at the C4 position.
Reagents and Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene/Water or Dioxane/Water solvent mixture
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Add the solvent mixture (e.g., 5 mL of toluene and 1 mL of 2M aqueous K₂CO₃).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Selective Buchwald-Hartwig Amination at the C-Br Bond
This protocol outlines the selective amination at the C4 position.
Reagents and Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
A suitable phosphine ligand (e.g., XPhos, RuPhos)
-
Sodium tert-butoxide (NaOtBu) or another strong, non-nucleophilic base
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a robust inert atmosphere, add this compound (1.0 mmol), the amine (1.2 mmol), the palladium precursor (0.01-0.02 mmol, 1-2 mol%), and the phosphine ligand (0.02-0.04 mmol, 2-4 mol%) to a dry reaction vessel.
-
Add the anhydrous solvent (e.g., 5 mL of toluene).
-
Add the base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours, with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Once complete, cool to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Visualization of Selective Reactivity
The following diagram illustrates the logical workflow for the selective functionalization of this compound.
Caption: Selective functionalization pathways for this compound.
References
- 1. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sciencemadness Discussion Board - Grignard Reagent 4-chlorophenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]
biological activity of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one versus similar compounds
A Comparative Guide to the Biological Activity of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one and Structurally Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of this compound and related N-phenylpyrrolidin-2-one derivatives. Due to the limited publicly available data on the specific biological activities of this compound, this guide focuses on the known activities of structurally similar compounds, particularly their anticonvulsant, neuroprotective, and cytotoxic effects. The information presented is intended to guide further research and drug development efforts in this chemical space.
Overview of Biological Activities
N-phenylpyrrolidin-2-one derivatives constitute a class of compounds with a wide range of biological activities. The nature and position of substituents on the phenyl ring play a crucial role in determining their pharmacological profile. Halogenation, as seen in this compound, is a common strategy in medicinal chemistry to modulate the lipophilicity, metabolic stability, and target-binding affinity of drug candidates.
Comparative Analysis of Biological Activity
Anticonvulsant Activity
Several studies have highlighted the anticonvulsant potential of N-phenylpyrrolidin-2-one derivatives. The substitution pattern on the N-phenyl ring is a key determinant of this activity.
Table 1: Anticonvulsant Activity of Selected N-Phenylpyrrolidin-2-one Derivatives
| Compound | Structure | Seizure Model | Activity Metric | Value | Reference |
| 1-(o-chloro-p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-one | 1-(o-chloro-p-sulfamoyl-phenyl)-4-phenyl-pyrrolidin-2-one | Not Specified | LD50 | 1000 mg/kg p.o. | [1] |
| General N-acyl-2-pyrrolidinone derivatives | General structure of N-acyl-2-pyrrolidinone | Picrotoxin-induced seizure | Effective Dose | 200 mg/kg | [2] |
| 2-(2-Chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione | 2-(2-Chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione | 6-Hz psychomotor seizure | Active | - | [3] |
Structure-Activity Relationship (SAR) Insights:
-
The presence and position of halogen atoms on the N-phenyl ring are critical for anticonvulsant activity. For instance, in a series of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one derivatives, a chlorine atom in the ortho position was found to be more effective than a fluorine atom[1].
-
The nature of the substituent at other positions of the pyrrolidinone ring also influences the anticonvulsant profile[3].
Neuroprotective Activity
Certain phenylpyrrolidinone derivatives have demonstrated neuroprotective effects, suggesting their potential in the treatment of neurodegenerative diseases and ischemic stroke[4][5][6].
A potassium salt of 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamido]ethanesulfonate has been investigated for its neuroprotective effects in ischemic stroke models[4]. In a glutamate-induced excitotoxicity model, this compound showed a significant neuroprotective effect, with the maximum protective effect observed at 50 µM, where the cell survival rate increased by 37%[5]. The proposed mechanism for this neuroprotection involves the modulation of AMPA receptors, which can mitigate glutamate excitotoxicity[4].
Cytotoxic Activity
The cytotoxic properties of N-phenylpyrrolidin-2-one derivatives against various cancer cell lines have also been explored. The antiproliferative activity is largely dependent on the substitution pattern on the phenyl ring. For a series of symmetrical chlorophenylamino-s-triazine derivatives containing a pyrrolidine moiety, potent cytotoxic activity was observed, with IC50 values in the low micromolar range against MCF7 (human breast cancer) and C26 (murine colon carcinoma) cell lines[7]. For example, the 2,4-dichloro substituted compound with a pyrrolidine ring (4c) exhibited an IC50 of 6.85 μM for MCF7 and 1.71 μM for C26 cells[7].
Experimental Protocols
Anticonvulsant Screening: Maximal Electroshock (MES) Seizure Test
The MES test is a standard preclinical assay for identifying compounds with potential efficacy against generalized tonic-clonic seizures[8].
-
Animal Model: Male albino mice are commonly used.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) at various doses.
-
Seizure Induction: At the time of peak effect of the drug (e.g., 30 or 60 minutes post-injection), an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is applied through corneal electrodes.
-
Observation: Mice are observed for the presence or absence of a tonic hind limb extension seizure. The absence of this response is considered protection.
-
Data Analysis: The percentage of protected animals in each group is calculated. The ED50 (the dose that protects 50% of the animals) is determined using probit analysis[4].
Cytotoxicity Assay: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability.
-
Cell Culture: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizations
Proposed Signaling Pathway for Neuroprotection
References
- 1. [Development of new antiepileptics. IV. Anticonvulsant activity of some derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of 1-acyl-2-pyrrolidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Comparative In Vitro Analysis of Pyrrolidinone Derivatives as Potential Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro performance of various pyrrolidinone-based compounds, a class of molecules investigated for their potential as anticonvulsant agents. Due to a lack of publicly available in vitro data specifically for 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one derivatives, this guide presents data on structurally related pyrrolidine-2,5-dione derivatives to offer insights into the potential mechanisms of action and comparative efficacy within this broader chemical class. The data presented herein is intended to serve as a reference for researchers engaged in the discovery and development of novel antiepileptic drugs (AEDs).
The primary mechanism of action for many existing and investigational anticonvulsant drugs involves the modulation of voltage-gated ion channels and the enhancement of inhibitory neurotransmission.[1][2] This guide focuses on the in vitro evaluation of novel pyrrolidinone derivatives targeting neuronal voltage-sensitive sodium and L-type calcium channels, key players in neuronal excitability and seizure propagation.[3][4]
Comparative In Vitro Activity of Pyrrolidine-2,5-dione Derivatives
The following table summarizes the in vitro binding activities of selected N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione, highlighting their interaction with crucial neuronal ion channels. These compounds have demonstrated significant anticonvulsant activity in preclinical in vivo models, and the in vitro data provides insights into their potential mechanisms of action.[5]
| Compound ID | Structure | Target Ion Channel | Concentration (µM) | % Inhibition | Reference Compound | % Inhibition (Reference) |
| 12 | N-Mannich base of pyrrolidine-2,5-dione | Sodium Channel (Site 2) | 100 | >50% | Phenytoin | >50% |
| L-type Calcium Channel | 100 | 59.4% | Phenytoin | >50% | ||
| L-type Calcium Channel | 10 | 20.2% | Topiramate | <25% (at 100 µM) | ||
| 23 | N-Mannich base of 3-methylpyrrolidine-2,5-dione | Sodium Channel (Site 2) | 100 | >50% | Phenytoin | >50% |
| L-type Calcium Channel | 100 | 65.9% | Phenytoin | >50% | ||
| L-type Calcium Channel | 10 | 12.3% | Topiramate | <25% (at 100 µM) |
Data sourced from Kamiński et al. (2015).[5]
Experimental Protocols
The in vitro binding assays for the sodium and L-type calcium channels were conducted to elucidate the potential mechanism of anticonvulsant action for the most active compounds identified in in vivo screens.[5]
In Vitro Sodium and Calcium Channel Binding Studies
Objective: To determine the ability of test compounds to inhibit the binding of specific radioligands to sodium channel (site 2) and L-type calcium channels in brain tissue preparations.
Methodology:
-
Tissue Preparation: Rat brain cortices are homogenized in an appropriate buffer and centrifuged to isolate the membrane fraction containing the ion channels.
-
Radioligand Binding Assay:
-
Sodium Channel (Site 2): The prepared brain membranes are incubated with a specific radioligand for site 2 on the sodium channel (e.g., [³H]batrachotoxin) in the presence and absence of the test compounds at a concentration of 100 µM.
-
L-type Calcium Channel: Similarly, brain membranes are incubated with a specific radioligand for L-type calcium channels (e.g., [³H]nitrendipine) with and without the test compounds at concentrations of 100 µM and 10 µM.
-
-
Incubation and Filtration: The incubation is carried out for a specific duration at a controlled temperature to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The percentage inhibition of radioligand binding by the test compound is calculated by comparing the radioactivity in the presence of the test compound to the control (vehicle-treated) samples. Results showing an inhibition greater than 50% are considered significant, while those below 25% are generally not considered significant.[5]
Signaling Pathway and Experimental Workflow
The GABAergic signaling pathway plays a crucial role in maintaining the balance between neuronal excitation and inhibition in the brain.[6] Dysfunction in this pathway is a key factor in the pathophysiology of epilepsy.[7][8] Many anticonvulsant drugs exert their effects by enhancing GABAergic inhibition.[1][6]
Caption: The GABAergic signaling pathway, a key target for anticonvulsant drugs.
The following diagram illustrates a general workflow for the in vitro screening of potential anticonvulsant compounds.
Caption: A generalized workflow for the in vitro screening of anticonvulsant candidates.
Conclusion
The presented in vitro data for pyrrolidine-2,5-dione derivatives suggest that interaction with voltage-gated sodium and calcium channels is a plausible mechanism for their anticonvulsant effects.[5] Compounds 12 and 23 demonstrate significant inhibition of both channel types at a concentration of 100 µM, comparable to the established antiepileptic drug phenytoin.[5] This dual-action profile is a desirable characteristic for novel anticonvulsant candidates. Further investigations, including detailed electrophysiological studies and structure-activity relationship (SAR) analyses, are warranted to optimize the potency and selectivity of this class of compounds. While direct in vitro data for this compound derivatives remains to be published, the findings from related structures provide a valuable framework for guiding future research in this area.
References
- 1. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 2. Mechanisms of Action of Antiseizure Drugs and the Ketogenic Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One moment, please... [defeatingepilepsy.org]
- 8. Defects at the crossroads of GABAergic signaling in generalized genetic epilepsies - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Pyrrolidinone Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of pyrrolidinone compounds, which are prevalent in the pharmaceutical and chemical industries. This document focuses on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, offering a comparative analysis of their performance based on experimental data.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method for pyrrolidinone compounds is contingent on factors such as required sensitivity, the nature of the sample matrix, and the specific compound of interest. The following tables summarize the key performance characteristics of LC-MS/MS and HPLC methods for the analysis of various pyrrolidinone derivatives.
Table 1: Performance Characteristics of LC-MS/MS Methods for Pyrrolidinone Quantification
| Parameter | Method 1: 2-Pyrrolidinone in Swine Liver[1] | Method 2: N-methyl-2-pyrrolidone (NMP) in Bovine Liver[2] | Method 3: NMP Metabolites in Human Urine[3] |
| Principle | Hydrophilic Interaction LC-MS/MS | Hydrophobic HPLC with tandem MS | HPLC-electrospray ionization-MS/MS |
| Detection Limit | 5 ng/g | - | NMP: 0.0001 mg/L, 5-HNMP: 0.006 mg/L, MSI: 0.008 mg/L, 2-HMSI: 0.03 mg/L |
| Linearity Range | - | 8 µg/g to 20 µg/g | - |
| Precision (RSD%) | Excellent Precision (not quantified) | - | Within-run CV: 3.4-6.5%, Total CV: 4.2-9.2% |
| Accuracy (Recovery %) | Full Recovery | - | - |
| Specificity | High, using multiple reaction monitoring | High, using four precursor/product ion transitions | High, with baseline separation of metabolites |
Table 2: Performance Characteristics of HPLC Methods for Pyrrolidinone Analysis
| Parameter | Method 1: 1-vinyl-2-pyrrolidone[4] | Method 2: N-Vinyl-2-pyrrolidone[5] | Method 3: NMP and metabolites in plasma and urine[6][7] |
| Principle | Reversed-Phase HPLC with UV detection | Reversed-Phase HPLC | LC-MS with APCI interface |
| Detection Limit | - | - | 5-HNMP: 4 ng/ml (plasma), 120 ng/ml (urine); 2-HMSI: 5 ng/ml (plasma), 85 ng/ml (urine) |
| Linearity Range | - | - | 0.12 to 25 µg/ml |
| Precision (RSD%) | - | - | Within-day: 1-12% (plasma), 2-10% (urine); Between-day: 3-6% (plasma), 4-8% (urine) |
| Accuracy (Recovery %) | - | - | 98-99% (plasma), 106-111% (urine) |
| Specificity | High resolution and peak symmetry | - | Suitable for monitoring levels in exposed persons |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and should be optimized and validated for specific applications.
LC-MS/MS Method for 2-Pyrrolidinone in Swine Liver[1]
This method is designed for the determination of 2-pyrrolidinone in a complex biological matrix.
-
Instrumentation : High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Sample Preparation :
-
Fortify swine liver tissue with 2-pyrrolidinone-d(6) as an internal standard.
-
Extract 2-pyrrolidinone with acetonitrile.
-
The supernatant is passed through a C18 + WAX mixed-mode solid-phase extraction (SPE) cartridge.
-
Adjust the eluate to pH 5.0 and pass it through a strong cationic exchange SPE cartridge.
-
Concentrate and elute 2-pyrrolidinone and the internal standard with acetonitrile containing 2% ammonium hydroxide.
-
Acidify the final eluate before injection.
-
-
Chromatographic Conditions :
-
Column : Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Mobile Phase : Not specified in detail, but characteristic of HILIC separations.
-
-
Mass Spectrometry Conditions :
-
Ionization : Positive turbo-ion spray ionization mode.
-
Monitoring : Multiple reaction monitoring (MRM) transitions: 86 → 69 for 2-pyrrolidinone and 92 → 75 for 2-pyrrolidinone-d(6).
-
HPLC-UV Method for 1-vinyl-2-pyrrolidone[4]
This method is suitable for the analysis of 1-vinyl-2-pyrrolidone.
-
Instrumentation : HPLC system with a UV detector.
-
Column : Newcrom R1 reversed-phase column.
-
Mobile Phase : Acetonitrile (MeCN) and Water (H2O).
-
Flow Rate : 0.5 ml/min.
-
Detection : UV at 235 nm.
-
Injection Volume : 3 µL.
-
Sample Preparation : Dissolve the sample in a 50/50 mixture of MeCN/H2O to a concentration of 1 mg/ml.
Mandatory Visualization
The following diagrams illustrate the general workflow for the cross-validation of analytical methods and the logical relationship between different validation parameters.
Caption: A general workflow for the cross-validation of analytical methods.
Caption: Interrelationship of key analytical method validation parameters.
References
- 1. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 5. Separation of N-Vinyl-2-pyrrolidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating the Catalytic Landscape: A Comparative Guide to the Derivatization of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one
For researchers, scientists, and professionals in drug development, the strategic derivatization of molecular scaffolds is a cornerstone of innovation. The compound 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one presents a versatile platform for modification, primarily through cross-coupling reactions targeting its aryl halide moieties. The efficacy of such transformations is critically dependent on the choice of catalyst. This guide provides a comparative overview of common catalytic systems for the derivatization of this substrate, based on established principles of cross-coupling chemistry. Due to a lack of publicly available experimental data specifically for this compound, this comparison is based on general principles and data from analogous substrates.
The primary sites for derivatization on this compound are the C-Br and C-Cl bonds on the phenyl ring. The C-Br bond is generally more reactive than the C-Cl bond in the two most common and powerful cross-coupling methodologies: Palladium-catalyzed Suzuki-Miyaura coupling for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation. Copper-catalyzed Ullmann condensation offers an alternative, often harsher, route for C-N, C-O, and C-S bond formation.
Comparison of Catalytic Systems
The selection of an optimal catalyst system is contingent on the desired transformation (C-C vs. C-N bond formation), desired reaction conditions, and functional group tolerance. Below is a qualitative comparison of the major catalytic approaches.
| Catalytic System | Typical Reaction | Advantages | Disadvantages |
| Palladium-based (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands) | Suzuki-Miyaura Coupling (C-C bond formation) | High yields, excellent functional group tolerance, mild reaction conditions, vast literature. | Cost of palladium and ligands, potential for phosphine toxicity. |
| Palladium-based (e.g., Pd₂(dba)₃ with specialized phosphine ligands) | Buchwald-Hartwig Amination (C-N bond formation) | Broad substrate scope (primary and secondary amines), good functional group tolerance. | Requires specific and often expensive ligands, can be sensitive to air and moisture. |
| Copper-based (e.g., CuI, Cu₂O with ligands) | Ullmann Condensation (C-N, C-O, C-S bond formation) | Lower cost of catalyst compared to palladium. | Often requires high reaction temperatures, stoichiometric amounts of copper, and has a more limited substrate scope. |
Experimental Protocols: Foundational Methodologies
While specific data for this compound is not available, the following represents generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions on similar aryl bromides. These should serve as a starting point for optimization.
General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol outlines a typical procedure for the C-C bond formation at the C-Br position.
Reactants:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the solvent mixture and the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for a Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general method for the C-N bond formation at the C-Br position.
Reactants:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Phosphine ligand (e.g., XPhos, RuPhos, 0.04 equiv)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow and Logic
The general workflow for selecting and optimizing a catalytic system for the derivatization of this compound follows a logical progression from substrate analysis to reaction execution and analysis.
Signaling Pathways and Logical Relationships
The decision-making process for choosing a catalyst can be visualized as a signaling pathway, where the desired outcome dictates the selection of the appropriate catalytic route.
Safety Operating Guide
Comprehensive Safety and Handling Guide for 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one (CAS No. 1291487-17-6) in a laboratory setting. Given the presence of bromo and chloro functional groups on the aromatic ring, this compound should be handled with caution as a potentially hazardous substance.
Immediate Safety and Hazard Information
Emergency Procedures:
| Exposure Scenario | Immediate Action |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately remove contaminated clothing.[1][3] Flush the affected area with copious amounts of water for at least 15 minutes.[1][2] Use a safety shower if the contact area is large. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Use an eyewash station.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate personal protective equipment (PPE) before cleaning up. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[4] A face shield may be necessary for splash hazards. | Must meet ANSI Z87.1 standards. Ensure a snug fit to prevent any splashes from reaching the eyes.[4] |
| Skin and Body Protection | Chemical-resistant lab coat or gown.[4][5] | A disposable, polyethylene-coated polypropylene gown is recommended.[4] Ensure it is fully buttoned.[4] |
| Hand Protection | Disposable nitrile or neoprene gloves.[4] | Inspect gloves for tears or holes before use. Change gloves frequently, at least every 30-60 minutes, or immediately if contaminated.[4] Use proper glove removal technique to avoid skin contact.[4] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[5] | If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[5] For high-concentration exposures or emergencies, a self-contained breathing apparatus (SCBA) is necessary.[5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for safely handling this compound. The following workflow outlines the key steps from preparation to disposal.[5]
-
Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.[5]
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly.[5] The work area should be clean and uncluttered. Place all necessary equipment and reagents inside the fume hood.[5]
-
-
Handling:
-
Aliquot the Chemical: Carefully measure and transfer the required amount of the compound within the fume hood.
-
Perform the Reaction: Conduct all experimental procedures within the chemical fume hood.[5] Keep the sash at the lowest practical height.
-
-
Cleanup and Disposal:
-
Decontaminate Glassware: Rinse all contaminated glassware with an appropriate solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.[5]
-
Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste.[5] Use a designated, clearly labeled waste container.[5]
-
Dispose of Waste: Follow your institution's specific procedures for hazardous waste disposal.
-
Disposal Plan: Managing Halogenated Waste
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Waste Collection: All waste containing this compound, including excess reagents, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other required hazard symbols or information as per your institution's policy.
-
Storage: Store the sealed waste container in a cool, well-ventilated area away from incompatible materials, direct sunlight, and sources of ignition.
-
Disposal Procedure: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
